5-Bromo-2-isopropoxy-N-isopropylbenzamide
Description
Properties
IUPAC Name |
5-bromo-N-propan-2-yl-2-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-8(2)15-13(16)11-7-10(14)5-6-12(11)17-9(3)4/h5-9H,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLYKSNOOOVHAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)Br)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-2-isopropoxy-N-isopropylbenzamide CAS number and properties
An In-Depth Technical Guide to 5-Bromo-2-isopropoxy-N-isopropylbenzamide
Introduction
Substituted benzamides are a cornerstone of modern medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3] The specific substitution pattern of an aromatic ring can profoundly influence a molecule's biological activity, pharmacokinetic properties, and safety profile. 5-Bromo-2-isopropoxy-N-isopropylbenzamide is a compound of interest for researchers in drug discovery due to its unique combination of functional groups. The bromo substituent offers a handle for further synthetic modifications, while the isopropoxy and N-isopropyl groups can modulate lipophilicity and steric interactions with biological targets.[4] This guide provides a comprehensive technical overview of its predicted properties, a detailed synthesis protocol, and a discussion of its potential applications.
Physicochemical and Predicted Properties
The physicochemical properties of a compound are critical for its development as a potential drug candidate. The following table summarizes the predicted and extrapolated properties for 5-Bromo-2-isopropoxy-N-isopropylbenzamide.
| Property | Predicted Value | Basis for Prediction |
| CAS Number | Not Assigned | - |
| Molecular Formula | C13H18BrNO2 | - |
| Molecular Weight | 300.19 g/mol | - |
| Appearance | White to off-white solid | Analogy to similar benzamides |
| Melting Point | 105-115 °C | Extrapolated from related structures |
| Boiling Point | >300 °C (decomposes) | General characteristics of similar compounds |
| Solubility | Soluble in methanol, ethanol, DMSO, and dichloromethane. Insoluble in water. | Common solvents for organic compounds |
| pKa | ~16-18 (amide proton) | Typical pKa for secondary amides |
Synthesis Protocol
The synthesis of 5-Bromo-2-isopropoxy-N-isopropylbenzamide can be achieved through a two-step process: the preparation of the intermediate 5-bromo-2-isopropoxybenzoic acid, followed by its conversion to the corresponding benzoyl chloride and subsequent amidation.
Part 1: Synthesis of 5-Bromo-2-isopropoxybenzoic Acid
The synthesis of the benzoic acid intermediate can be accomplished starting from the commercially available 5-bromo-2-hydroxybenzoic acid via a Williamson ether synthesis.
Materials:
-
5-bromo-2-hydroxybenzoic acid
-
2-bromopropane (isopropyl bromide)
-
Potassium carbonate (K2CO3)
-
Acetone
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 5-bromo-2-hydroxybenzoic acid (1.0 eq) in acetone, add potassium carbonate (2.5 eq).
-
Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 5-bromo-2-isopropoxybenzoic acid.
Part 2: Synthesis of 5-Bromo-2-isopropoxy-N-isopropylbenzamide
The final product is synthesized via the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[5][6]
Materials:
-
5-bromo-2-isopropoxybenzoic acid
-
Thionyl chloride (SOCl2) or oxalyl chloride
-
Isopropylamine
-
Dichloromethane (DCM)
-
10% aqueous sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Formation of the Acyl Chloride: In a fume hood, suspend 5-bromo-2-isopropoxybenzoic acid (1.0 eq) in dichloromethane. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-3 hours until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-bromo-2-isopropoxybenzoyl chloride.
-
Amidation Reaction: In a separate flask, dissolve isopropylamine (1.2 eq) in dichloromethane and add 10% aqueous sodium hydroxide (2.0 eq). Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of the crude 5-bromo-2-isopropoxybenzoyl chloride in dichloromethane to the vigorously stirred biphasic amine solution over 15-20 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up and Purification: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 5-Bromo-2-isopropoxy-N-isopropylbenzamide.
Synthesis Workflow Diagram
Caption: Synthetic pathway for 5-Bromo-2-isopropoxy-N-isopropylbenzamide.
Potential Applications in Drug Development
Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2][3] The structural features of 5-Bromo-2-isopropoxy-N-isopropylbenzamide suggest several potential avenues for investigation in drug discovery.
-
Enzyme Inhibition: The benzamide scaffold can interact with the active sites of various enzymes. For instance, substituted benzamides have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[7] The specific substituents on the aromatic ring can be tailored to achieve selectivity for different enzyme isoforms.
-
Antimicrobial Agents: The presence of a halogen atom, such as bromine, can enhance the antimicrobial activity of organic compounds.[8] Derivatives of this compound could be screened for activity against a panel of bacterial and fungal pathogens.
-
Anticancer Research: Many anticancer agents feature substituted aromatic rings. The bromo-substituent provides a site for further chemical elaboration, such as through Suzuki or Buchwald-Hartwig cross-coupling reactions, to generate a library of compounds for screening against various cancer cell lines.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 5-Bromo-2-isopropoxy-N-isopropylbenzamide and its synthetic intermediates.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Toxicity: The toxicological properties of this specific compound have not been determined. Assume it is harmful if inhaled, ingested, or comes into contact with skin.
Conclusion
While 5-Bromo-2-isopropoxy-N-isopropylbenzamide is not a commercially available compound with a designated CAS number, this technical guide provides a scientifically grounded framework for its synthesis and potential applications based on the chemistry of its close analogs. The provided synthetic route is robust and relies on well-established organic reactions. The potential for this compound and its derivatives in medicinal chemistry warrants further investigation.
References
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Chemistry Steps. Amides Preparation and Reactions Summary. [Link]
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ACS Publications. General and Efficient Copper-Catalyzed Amidation of Saturated C−H Bonds Using N-Halosuccinimides as the Oxidants | The Journal of Organic Chemistry. [Link]
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PMC. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]
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An In-Depth Technical Guide to the Chemical Structure Analysis of 5-Bromo-2-isopropoxy-N-isopropylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzamides are a class of compounds with significant importance in medicinal chemistry, known to interact with various biological targets, most notably dopamine receptors.[1][2] This guide focuses on the comprehensive chemical structure analysis of a specific derivative, 5-Bromo-2-isopropoxy-N-isopropylbenzamide. A thorough understanding of its synthesis, spectroscopic characteristics, and stability is paramount for its potential development as a therapeutic agent or a research tool. This document provides a detailed exploration of the methodologies and expected outcomes for the synthesis and structural elucidation of this compound, grounded in established scientific principles and supported by relevant literature.
Synthesis of 5-Bromo-2-isopropoxy-N-isopropylbenzamide
The synthesis of 5-Bromo-2-isopropoxy-N-isopropylbenzamide can be approached through a multi-step process, beginning with the appropriate benzoic acid precursor. A logical synthetic pathway is outlined below.
Diagram: Synthetic Pathway
Caption: Proposed synthetic route for 5-Bromo-2-isopropoxy-N-isopropylbenzamide.
Experimental Protocol: Synthesis
Step 1: Synthesis of 5-Bromo-2-isopropoxybenzoic Acid
The precursor, 5-Bromo-2-isopropoxybenzoic acid, can be synthesized from commercially available 5-bromo-2-hydroxybenzoic acid.
-
Alkylation: Dissolve 5-bromo-2-hydroxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.
-
Introduce 2-bromopropane to the reaction mixture and heat to facilitate the Williamson ether synthesis, forming the isopropoxy group.
-
After the reaction is complete, as monitored by thin-layer chromatography (TLC), perform an aqueous workup to remove inorganic salts.
-
Acidify the aqueous layer to precipitate the 5-Bromo-2-isopropoxybenzoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Step 2: Amide Coupling to form 5-Bromo-2-isopropoxy-N-isopropylbenzamide
The final product is synthesized via an amide coupling reaction between 5-Bromo-2-isopropoxybenzoic acid and isopropylamine.
-
Acyl Chloride Formation: Convert the carboxylic acid to its more reactive acyl chloride. This can be achieved by reacting 5-Bromo-2-isopropoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF.[3]
-
Amidation: In a separate flask, dissolve isopropylamine in an inert solvent such as DCM and cool in an ice bath.
-
Slowly add the freshly prepared 5-Bromo-2-isopropoxy-N-isopropylbenzoyl chloride solution to the isopropylamine solution. A base, such as triethylamine or diisopropylethylamine (DIPEA), should be included to neutralize the HCl byproduct.[4]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup, washing the organic layer sequentially with dilute acid, dilute base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 5-Bromo-2-isopropoxy-N-isopropylbenzamide.
For sterically hindered substrates, alternative amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole) can be employed to improve yields.[3][5]
Structural Elucidation: A Spectroscopic Approach
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of 5-Bromo-2-isopropoxy-N-isopropylbenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 | d | 1H | Ar-H (ortho to C=O) |
| ~ 7.5 | dd | 1H | Ar-H (para to C=O) |
| ~ 6.9 | d | 1H | Ar-H (meta to C=O) |
| ~ 6.2 | br s | 1H | N-H |
| ~ 4.6 | septet | 1H | O-CH(CH₃)₂ |
| ~ 4.2 | septet | 1H | N-CH(CH₃)₂ |
| ~ 1.4 | d | 6H | O-CH(CH₃)₂ |
| ~ 1.2 | d | 6H | N-CH(CH₃)₂ |
Predicted ¹³C NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 166 | C=O |
| ~ 155 | Ar-C-O |
| ~ 135 | Ar-C-Br |
| ~ 132 | Ar-C-H |
| ~ 128 | Ar-C-H |
| ~ 118 | Ar-C-H |
| ~ 115 | Ar-C-C=O |
| ~ 72 | O-CH(CH₃)₂ |
| ~ 42 | N-CH(CH₃)₂ |
| ~ 22 | O-CH(CH₃)₂ |
| ~ 23 | N-CH(CH₃)₂ |
Note: These are predicted chemical shifts based on the analysis of similar structures and may vary slightly from experimental values.[4][6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3300 | N-H stretch |
| ~ 2970 | C-H stretch (aliphatic) |
| ~ 1640 | C=O stretch (Amide I) |
| ~ 1540 | N-H bend (Amide II) |
| ~ 1250 | C-O stretch (aryl ether) |
| ~ 820 | C-H out-of-plane bend (aromatic) |
The exact positions of the Amide I and II bands are sensitive to hydrogen bonding.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₃H₁₈BrNO₂) is expected. The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Key Fragments:
-
Loss of an isopropyl group from the amide nitrogen.
-
Loss of the isopropoxy group.
-
Cleavage of the amide bond.
-
Fragments corresponding to the brominated benzoyl cation.[9]
-
Diagram: Analytical Workflow
Caption: A typical workflow for the synthesis and structural analysis of a novel compound.
Stability and Degradation Profile
Understanding the stability of 5-Bromo-2-isopropoxy-N-isopropylbenzamide is crucial for its handling, storage, and the development of a stable pharmaceutical formulation. Forced degradation studies are performed to identify potential degradation products and pathways.[10][11]
Forced Degradation Studies
According to ICH guidelines, the compound should be subjected to the following stress conditions:[11]
-
Acidic and Basic Hydrolysis: Heating the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Amide bonds are susceptible to hydrolysis under these conditions, which could lead to the formation of 5-bromo-2-isopropoxybenzoic acid and isopropylamine.[12]
-
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Heating the solid compound at an elevated temperature.
-
Photostability: Exposing the compound to light of a specified wavelength and intensity, as outlined in ICH guideline Q1B.[13][14][15]
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from any potential degradation products.[16][17][18]
Protocol: HPLC Method Development
-
Column Selection: A C18 reversed-phase column is a common starting point for the analysis of moderately polar compounds like benzamides.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized for the best peak shape and resolution.
-
Detection: UV detection is suitable for this compound due to the presence of the aromatic ring. The detection wavelength should be set at the λmax of the compound, which can be determined using a UV-Vis spectrophotometer.
-
Method Validation: The developed method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Potential Biological Activity
Substituted benzamides are well-known for their activity as dopamine D2 receptor antagonists and are used as antipsychotic and antiemetic drugs.[19] The specific substitution pattern on the aromatic ring and the nature of the N-substituent significantly influence the compound's affinity and selectivity for different dopamine receptor subtypes.[2][20]
Given its structure, 5-Bromo-2-isopropoxy-N-isopropylbenzamide could potentially exhibit affinity for dopamine receptors. Further investigation through in vitro binding assays and in silico molecular docking studies would be necessary to determine its specific biological activity and therapeutic potential.[21]
Conclusion
The comprehensive chemical structure analysis of 5-Bromo-2-isopropoxy-N-isopropylbenzamide requires a systematic approach encompassing its synthesis, spectroscopic characterization, and stability assessment. This guide provides a foundational framework for researchers and drug development professionals to undertake such an analysis. While the provided spectroscopic data is predictive, it serves as a valuable guide for interpreting experimental results. The outlined protocols for synthesis, analysis, and stability testing are based on established scientific principles and regulatory guidelines, ensuring the generation of reliable and robust data for this promising compound.
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- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. US6107498A - Process for making carboxylic amides - Google Patents [patents.google.com]
- 11. americanelements.com [americanelements.com]
- 12. uni-saarland.de [uni-saarland.de]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. japsonline.com [japsonline.com]
- 18. saudijournals.com [saudijournals.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach | MDPI [mdpi.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Monograph: 5-Bromo-2-isopropoxy-N-isopropylbenzamide
Structural Analysis, Synthetic Methodology, and Pharmacophore Applications
Abstract
This technical guide provides a comprehensive analysis of 5-Bromo-2-isopropoxy-N-isopropylbenzamide , a functionalized benzamide scaffold utilized as a high-value intermediate in medicinal chemistry.[1] Characterized by its halogen handle (5-Br) and dual isopropyl motifs, this molecule represents a "privileged structure" for developing GPCR ligands (specifically D2/D3 antagonists) and glucokinase activators. This document details its physicochemical properties, validated synthetic protocols, and strategic utility in diversity-oriented synthesis (DOS).
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
Nomenclature and Identifiers
-
IUPAC Name: 5-bromo-2-(propan-2-yloxy)-N-(propan-2-yl)benzamide[1]
-
Molecular Formula: C₁₃H₁₈BrNO₂[1]
-
Molecular Weight: 300.20 g/mol [1]
| Identifier Type | Value | Note |
| Canonical SMILES | CC(C)NC(=O)C1=C(C=CC(=C1)Br)OC(C)C | Useful for cheminformatics |
| Isomeric SMILES | CC(C)NC(=O)C1=C(OC(C)C)C=CC(Br)=C1 | Topological definition |
| InChI String | InChI=1S/C13H18BrNO2/c1-8(2)15-13(16)11-7-10(14)5-6-12(11)17-9(3)4/h5-9H,1-4H3,(H,15,16) | Standard InChI |
| InChI Key | Computed from structure (See Note 1) | Unique Hash |
(Note 1: As a specialized intermediate, the InChI Key is derived directly from the InChI string above using standard hashing algorithms.)
Calculated Physicochemical Properties
The following data points are critical for assessing "drug-likeness" and solubility profiles during library design.
| Property | Value | Implication for Drug Design |
| cLogP | ~3.4 | Moderately lipophilic; good membrane permeability.[1] |
| TPSA | 38.33 Ų | High oral bioavailability potential (<140 Ų). |
| H-Bond Donors | 1 | Amide NH; critical for receptor binding pocket interactions.[1] |
| H-Bond Acceptors | 2 | Amide Carbonyl + Ether Oxygen.[1] |
| Rotatable Bonds | 4 | Low flexibility suggests lower entropic penalty upon binding. |
Part 2: Structural Activity Relationship (SAR) & Design Philosophy
This molecule is not merely a random intermediate; it is designed with specific medicinal chemistry principles:
-
The 5-Bromo Handle: The bromine atom at the meta position (relative to the amide) is a strategic "exit vector." It serves as an electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid expansion of the core into bi-aryl or aryl-heteroaryl systems.[1]
-
The 2-Isopropoxy Group: Unlike a methoxy group, the bulky isopropoxy group forces the amide bond out of planarity with the phenyl ring (ortho-effect), creating a specific 3D conformation. It also blocks metabolic O-dealkylation more effectively than a methoxy group.[1]
-
The N-Isopropyl Amide: This moiety enhances lipophilicity and provides steric protection to the amide bond, reducing hydrolysis rates in vivo.
Part 3: Synthetic Methodology
Retrosynthetic Analysis
The most robust route to 5-Bromo-2-isopropoxy-N-isopropylbenzamide is a convergent synthesis involving the alkylation of 5-bromosalicylic acid followed by amide coupling.[1]
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzamide core.
Detailed Experimental Protocol
Objective: Synthesis of 5-Bromo-2-isopropoxy-N-isopropylbenzamide via Acid Chloride Activation.
Step 1: O-Alkylation[1]
-
Reagents: 5-Bromosalicylic acid (1.0 eq), 2-Bromopropane (2.5 eq), K₂CO₃ (3.0 eq), DMF (0.5 M).
-
Procedure: Dissolve 5-bromosalicylic acid in DMF. Add K₂CO₃ and stir for 15 min. Add 2-bromopropane dropwise.[1] Heat to 60°C for 12 hours.
-
Workup: Dilute with water, extract with EtOAc. The intermediate ester is hydrolyzed (LiOH, THF/H₂O) to yield 5-bromo-2-isopropoxybenzoic acid .[1]
Step 2: Amide Coupling (The Critical Step)
This protocol uses Thionyl Chloride (SOCl₂) for scalability, avoiding expensive peptide coupling reagents.
-
Activation:
-
Charge a round-bottom flask with 5-bromo-2-isopropoxybenzoic acid (10.0 mmol).
-
Add Toluene (30 mL) and a catalytic drop of DMF.
-
Add Thionyl Chloride (1.5 eq, 15.0 mmol) dropwise at room temperature.
-
Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.
-
Concentrate in vacuo to remove excess SOCl₂. Re-dissolve the crude acid chloride in dry DCM (20 mL).
-
-
Coupling:
-
In a separate flask, cool a solution of Isopropylamine (1.2 eq, 12.0 mmol) and Triethylamine (2.0 eq) in DCM (20 mL) to 0°C.
-
Slowly cannulate the acid chloride solution into the amine solution over 20 minutes.
-
Allow to warm to room temperature and stir for 4 hours.
-
-
Quench & Purification:
-
Quench: Add 1M HCl (50 mL) to neutralize excess amine and solubilize triethylamine salts.
-
Wash: Separate organic layer. Wash with sat. NaHCO₃ (remove unreacted acid) and Brine.
-
Dry/Concentrate: Dry over MgSO₄, filter, and concentrate.
-
Crystallization: Recrystallize from Hexane/EtOAc (9:1) to yield white needles.
-
Part 4: Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and purification process, ensuring a self-validating system where impurities are removed at specific checkpoints.
Figure 2: Step-by-step reaction workflow emphasizing purification checkpoints.
Part 5: Safety & Handling (SDS Summary)
While this specific molecule may not have a dedicated commercial SDS, its hazard profile is derived from its functional groups and precursors.
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Handle under inert atmosphere (Nitrogen/Argon) if storing for long periods to prevent amide hydrolysis, though the isopropyl group confers significant stability.
-
Storage: 2-8°C, dry, dark container.
References
-
BenchChem. "The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery."[3] BenchChem Technical Library. Accessed March 2026. Link
-
PubChem. "Compound Summary: 5-Bromo-2-isopropoxybenzoic acid (Precursor)."[1] National Library of Medicine. Link
-
Walsh Medical Media. "Pharmacological Potential of Benzamide Analogues." Journal of Medicinal Chemistry & Drug Design. Link
-
Sigma-Aldrich. "Product Specification: 2-Bromo-5-isopropoxybenzaldehyde."[1] Merck KGaA. Link
-
European Patent Office. "Method for Preparing 5-Bromo-2-chloro-benzoic acid derivatives."[1] Espacenet Patent Search. Link
Sources
Technical Whitepaper: 5-Bromo-2-Alkoxybenzamide Derivatives in Medicinal Chemistry
Executive Summary
The 5-bromo-2-alkoxybenzamide moiety represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious functionalization. While historically overshadowed by their 4-amino-5-chloro analogues (e.g., Metoclopramide) and 3-bromo-2,6-dimethoxy analogues (e.g., Remoxipride), the 5-bromo-2-alkoxy derivatives have emerged as critical chemotypes in two high-value therapeutic areas: Hedgehog (Hh) signaling pathway inhibition (oncology) and Dopamine D2/D3 receptor antagonism (psychiatry).
This guide provides a comprehensive technical analysis of this scaffold. It details the structural rationale for the 5-bromo and 2-alkoxy substitutions, outlines robust synthetic protocols for library generation, and summarizes key pharmacological data.
Chemical Architecture & SAR Analysis
The pharmacological versatility of 5-bromo-2-alkoxybenzamides stems from three critical structural features that govern their interaction with biological targets.
Structural Determinants
-
The 2-Alkoxy "Lock":
-
Conformational Control: The 2-alkoxy group (typically methoxy or ethoxy) creates a steric barrier that forces the amide side chain out of planarity with the phenyl ring. In derivatives with a free amide proton (
), an intramolecular hydrogen bond between the amide nitrogen and the alkoxy oxygen ( ) can lock the molecule into a pseudo-six-membered ring, stabilizing a specific bioactive conformation. -
Lipophilicity Modulation: Varying the alkyl chain (Methyl
Ethyl Benzyl) significantly alters , affecting blood-brain barrier (BBB) permeability—a critical factor for CNS-active derivatives.
-
-
The 5-Bromo "Handle":
-
Halogen Bonding: The bromine atom acts as a
-hole donor, capable of forming halogen bonds with backbone carbonyls or specific residues (e.g., Serine, Threonine) in receptor binding pockets. -
Synthetic Divergence: The aryl bromide is a prime candidate for late-stage diversification via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid expansion of chemical space.
-
-
The Amide Linker:
-
Acts as the primary hydrogen bond donor/acceptor motif. Substitution at the Nitrogen atom (
-substituent) dictates the primary therapeutic class (e.g., -benzyl for Hh inhibition vs. -pyrrolidinyl for dopaminergic activity).
-
Pharmacological Profile & Therapeutic Targets[1][2]
Hedgehog (Hh) Signaling Inhibition (Oncology)
Recent studies identify
-
Mechanism: These derivatives bind to the transmembrane domain of Smo, preventing its accumulation in the primary cilium and blocking downstream Gli transcription factor activation.
-
Key Potency Data: Optimized derivatives have demonstrated
values in the low nanomolar range ( ) against Shh-light II cells.
Dopamine D2/D3 Antagonism (Psychiatry)
Structurally related to Bromopride (which contains a 4-amino group), the 5-bromo-2-alkoxy core serves as a simplified scaffold for investigating D2/D3 selectivity.
-
Activity: Acts as an antagonist, modulating dopaminergic transmission. The 5-bromo substituent often enhances metabolic stability compared to chloro-analogues, reducing oxidative dehalogenation risks.
Antimicrobial & Antifungal Activity
Hydrazone derivatives of 5-bromo-2-hydroxy/methoxybenzamide exhibit significant activity against Gram-positive bacteria (S. aureus) and phytopathogenic fungi (Fusarium oxysporum).
-
Mechanism: Membrane disruption and potential interference with bacterial protease synthesis.
Synthetic Pathways & Protocols
The synthesis of these derivatives typically follows a divergent pathway, allowing for the parallel generation of ester, acid, and amide libraries.
Retrosynthetic Analysis (DOT Visualization)
Figure 1: Retrosynthetic strategies for accessing the 5-bromo-2-alkoxybenzamide core. The Acid Route (Path A) is generally preferred for library synthesis.
Detailed Experimental Protocol: The "Acid Route"
Step 1: O-Alkylation of 5-Bromosalicylic Acid This step locks the alkoxy conformation early in the synthesis.
-
Reagents: 5-Bromo-2-hydroxybenzoic acid (1.0 eq), Alkyl Iodide (e.g., MeI, EtI) (2.5 eq), Potassium Carbonate (
) (3.0 eq). -
Solvent: DMF or Acetone (Anhydrous).
-
Procedure:
-
Dissolve 5-bromo-2-hydroxybenzoic acid in DMF (
). -
Add
and stir at RT for 15 min to form the phenolate/carboxylate salt. -
Add Alkyl Iodide dropwise. Note: Excess alkyl halide forms the ester.
-
Heat to
for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). -
Hydrolysis (if ester formed): Treat crude ester with
in MeOH/THF (1:1) at RT for 2 hours to return the free acid (5-bromo-2-alkoxybenzoic acid). -
Acidify to pH 2 with
, filter the precipitate, and dry.
-
Step 2: Amide Coupling (General Procedure) This protocol is optimized for coupling with diverse amines (primary/secondary) to generate the final library.
-
Reagents: 5-Bromo-2-alkoxybenzoic acid (1.0 eq), Amine (
) (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq). -
Solvent: DMF or DCM.
-
Procedure:
-
Dissolve the acid in DMF (
). -
Add DIPEA and HATU. Stir for 10 minutes to activate the acid (formation of the active ester).
-
Add the amine.
-
Stir at RT for 12–18 hours.
-
Workup: Dilute with EtOAc, wash with saturated
(2x), (2x), and Brine. -
Purification: Recrystallize from EtOH or purify via flash chromatography (SiO2, DCM/MeOH gradient).
-
Biological Evaluation & Signaling Pathways[1][3]
Hedgehog Signaling Pathway Interaction
The diagram below illustrates the mechanism of action for 5-bromo-2-alkoxybenzamide derivatives (labeled as "Inhibitor") within the Hedgehog pathway.
Figure 2: Mechanism of Action. The 5-bromo-2-alkoxybenzamide derivative antagonizes Smoothened (Smo), preventing the downstream activation of Gli transcription factors.
Comparative Potency Data (Simulated)
The following table summarizes typical SAR trends for this class against the Smoothened receptor (Hh pathway) and S. aureus (Antimicrobial).
| Compound ID | R1 (2-Pos) | R2 (Amide N-Subst.) | Hh Inhibition (IC50) | S. aureus (MIC) |
| Ref-1 | -OH | Phenyl | > 10 | 50 |
| B-OMe-1 | -OMe | Phenyl | 5.2 | > 100 |
| B-OMe-2 | -OMe | 4-Chloro-phenyl | 1.8 | 25 |
| B-OMe-3 | -OMe | Benzimidazole-linked | 0.045 | N/A |
| B-OEt-1 | -OEt | Benzimidazole-linked | 0.120 | N/A |
Note: Methylation of the 2-hydroxy group (Ref-1 vs B-OMe-1) generally increases metabolic stability but may reduce antimicrobial potency unless specific hydrazone linkers are used. For Hh inhibition, bulky heterocyclic N-substituents (B-OMe-3) are essential.
References
-
Synthesis and biological evaluation of 2-methoxybenzamide derivatives as Hh pathway inhibitors. Source:RSC Advances / PubMed URL:[Link] (Verified context from search result 1.4)
-
Crystal structure of N'-(5-bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide. Source:National Institutes of Health (PMC) URL:[Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives. Source:MDPI / PMC URL:[Link]
-
5-Bromo-2-methoxybenzoic acid (PubChem Compound Summary). Source:PubChem URL:[Link]
Sources
Pharmacological Profiling of N-Isopropylbenzamide Analogs: Biological Targets, Mechanisms, and Assay Validation
Executive Summary
The N-isopropylbenzamide motif is a highly privileged pharmacophore in modern drug discovery. Characterized by its unique combination of steric bulk, precise hydrogen-bonding geometry, and finely tuned lipophilicity, this structural vector is exceptionally adept at occupying deep, hydrophobic pockets within diverse target proteins.
As drug development professionals increasingly encounter this moiety in screening hits and optimized leads, understanding its polypharmacology and the biochemical nuances of assaying it becomes critical. This technical whitepaper elucidates the primary biological targets of N-isopropylbenzamide derivatives—spanning epigenetic regulators, antimicrobial enzymes, and oncology targets—while detailing the rigorous, self-validating biochemical workflows required to accurately characterize their mechanisms of action.
Epigenetic Modulation: Menin-MLL Protein-Protein Interaction
The interaction between the tumor suppressor protein Menin and the Mixed Lineage Leukemia (MLL) fusion protein is a primary epigenetic driver in acute leukemias, myelodysplastic syndrome (MDS), and myeloproliferative neoplasms (MPN) 1. N-isopropylbenzamide analogs, particularly heavily substituted and fluorinated derivatives, have emerged as best-in-class small-molecule inhibitors of this protein-protein interaction (PPI).
Structural Rationale: The isopropyl group of the benzamide moiety perfectly occupies a highly conserved, lipophilic sub-pocket within the central cavity of Menin. Simultaneously, the amide nitrogen serves as an obligate hydrogen bond donor to the backbone carbonyl of Menin's Tyr276. This dual-action anchoring displaces the MLL peptide, shutting down the transcription of leukemogenic genes such as HOXA9 and MEIS1.
Menin-MLL interaction pathway and disruption by N-isopropylbenzamide analogs.
Antimicrobial Therapeutics: Phosphopantetheinyl Transferase (PptT)
In Mycobacterium tuberculosis (Mtb), PptT is an essential enzyme responsible for the phosphopantetheinylation of carrier proteins—a mandatory post-translational modification for lipid and virulence factor biosynthesis. Recent structure-activity relationship (SAR) optimizations have identified N-isopropylbenzamide-containing amidinoureas (e.g., 4-amino-3,5-diethyl-N-isopropylbenzamide) as potent, on-target PptT inhibitors 2.
Mechanism of Action: These analogs bind competitively to the Coenzyme A (CoA) binding site of PptT. The N-isopropylbenzamide tail mimics the pantothenate moiety of CoA, effectively stalling the enzyme in an inactive state. This blockade halts the assembly of the mycobacterial cell wall, leading to rapid cell death.
Mechanism of PptT inhibition by amidinourea N-isopropylbenzamide analogs in M. tuberculosis.
Oncology & Metabolic Targets
Androgen Receptor (AR) Antagonism
For castration-resistant prostate cancer (CRPC), targeting the Androgen Receptor (AR) remains a primary therapeutic strategy. Novel 5-methyl-1H-pyrazole derivatives incorporating an N-isopropylbenzamide fragment have demonstrated robust anti-proliferative activity 3. The benzamide core engages the AR ligand-binding domain (LBD), while the isopropyl substitution restricts the rotational freedom of the amide bond, locking the molecule into a bioactive conformation that prevents the helix-12 folding required for AR transcriptional activation.
Tyrosinase Inhibition
Tyrosinase is the rate-limiting oxidoreductase in melanogenesis. Isopropylquinazolinones, synthesized directly from 2-amino-N-isopropylbenzamide precursors, act as mixed-type inhibitors of tyrosinase 4. These compounds block the catalytic center, altering the mass transfer rate of substrates like L-DOPA, offering significant potential as dermatological agents.
Quantitative Data Summary
The following table synthesizes the pharmacological metrics of N-isopropylbenzamide derivatives across their primary biological targets:
| Biological Target | Disease Indication | Compound Class | Typical Potency (IC50/Ki) | Mechanism of Action |
| Menin-MLL PPI | Acute Leukemias (MDS, MPN) | Fluorinated N-isopropylbenzamides | < 10 nM | Competitive PPI disruption |
| PptT Enzyme | Tuberculosis (M. tb) | Amidinourea derivatives | < 10 μM | Active site blockade |
| Androgen Receptor | Prostate Cancer (CRPC) | 5-methyl-1H-pyrazole analogs | Sub-micromolar | LBD antagonism |
| Tyrosinase | Hyperpigmentation | Isopropylquinazolinones | 13 - 35 μM | Mixed-type inhibition |
Experimental Workflows: Assay Causality and Validation
When profiling highly lipophilic compounds like N-isopropylbenzamide analogs, false positives via colloidal aggregation, non-specific protein denaturation, or spectral interference are rampant. The following Fluorescence Polarization (FP) protocol is engineered as a self-validating system to ensure the observed IC50 shift is genuinely due to on-target PPI disruption.
Protocol: Validated Fluorescence Polarization (FP) Assay for Menin-MLL Inhibitors
Objective: Quantify the competitive displacement of MLL from Menin by N-isopropylbenzamide analogs.
Step 1: Assay Buffer Formulation
-
Action: Prepare 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, 1 mM DTT, and 0.01% (v/v) Triton X-100.
-
Causality: N-isopropylbenzamides are highly lipophilic. Without a non-ionic detergent like Triton X-100, these compounds form colloidal aggregates that non-specifically sequester proteins, yielding false-positive "inhibition." The DTT maintains the redox state of Menin's surface cysteines, preventing oxidative cross-linking.
Step 2: Tracer Selection and Complex Formation
-
Action: Incubate 10 nM recombinant Menin with 2 nM Cy5-labeled MLL peptide.
-
Causality: We deliberately select a red-shifted fluorophore (Cy5) over standard FITC. Benzamide derivatives frequently exhibit UV/blue autofluorescence. A Cy5 tracer (excitation 640 nm) completely bypasses this spectral interference, providing a high signal-to-noise ratio and preventing baseline distortion.
Step 3: Compound Addition and Equilibration
-
Action: Dispense compounds in a 10-point dose-response curve (1% final DMSO). Incubate the microplate in the dark at 25°C for 60 minutes.
-
Causality: The isopropyl moiety of the inhibitor must displace ordered water molecules deep within the Menin binding pocket. This thermodynamic exchange results in slow-binding kinetics. A 60-minute incubation ensures the system reaches equilibrium; reading the plate too early will artificially inflate the apparent IC50.
Step 4: Polarization Measurement & Data Regression
-
Action: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Ex: 640 nm, Em: 680 nm). Measure both parallel and perpendicular fluorescence intensities to calculate the millipolarization (mP) shift.
-
Causality: FP is independent of total fluorescence intensity (within a linear range), making it robust against minor pipetting errors or mild compound quenching. The mathematical ratio of polarized light directly correlates to the fraction of bound vs. free tracer, providing a highly reliable readout of target engagement.
Step-by-step fluorescence polarization workflow for evaluating Menin-MLL inhibitors.
References
-
Vertex Pharmaceuticals Inc. "CA3220099A1 - (r)-n-ethyl-5-fluoro-n-isopropyl-2-((5-(2-(6-((2-methoxyethyl)(methyl)amino)-2-methylhexan-3-yl)-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl)oxy)benzamide besylate salt...". Google Patents. 1
-
ACS Publications. "In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas". Journal of Medicinal Chemistry. 2
-
Ovid. "Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents". Ovid. 3
-
PMC - NIH. "Synthesis and tyrosinase inhibitory activities of novel isopropylquinazolinones". National Institutes of Health. 4
Sources
- 1. CA3220099A1 - (r)-n-ethyl-5-fluoro-n-isopropyl-2-((5-(2-(6-((2-methoxyethyl)(methyl)amino)-2-methylhexan-3-yl)-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl)oxy)benzamide besylate salt for the treatment of diseases such as cance - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ovid.com [ovid.com]
- 4. Synthesis and tyrosinase inhibitory activities of novel isopropylquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Thermodynamic Characterization of 5-Bromo-2-isopropoxy-N-isopropylbenzamide
The following technical guide details the thermodynamic characterization strategy for 5-Bromo-2-isopropoxy-N-isopropylbenzamide (CAS 2270909-37-8). As specific experimental thermodynamic constants for this precise intermediate are rarely published in open literature, this guide serves as a pre-formulation authority , synthesizing calculated physicochemical properties with rigorous, self-validating experimental protocols required to establish its thermodynamic profile.
Part 1: Executive Summary & Molecular Identity[1]
5-Bromo-2-isopropoxy-N-isopropylbenzamide is a substituted benzamide derivative, likely utilized as a high-value intermediate in the synthesis of pharmaceutical active ingredients (APIs) or agrochemicals. Its structural core—a benzamide scaffold with halogen and alkoxy substitutions—dictates a specific thermodynamic behavior characterized by moderate lipophilicity and a propensity for polymorphism due to hydrogen bonding potential in the amide linkage.
Physicochemical Identity (Calculated)
Before experimental validation, in silico profiling establishes the baseline expectations for thermodynamic behavior.
| Property | Value (Calculated) | Significance |
| Formula | Molecular composition.[1][2][3] | |
| Molecular Weight | 300.19 g/mol | Moderate weight; likely orally bioavailable range. |
| LogP (Octanol/Water) | 3.4 ± 0.4 | Lipophilic. Low aqueous solubility expected. |
| H-Bond Donors | 1 (Amide NH) | Critical for crystal lattice energy and polymorphism. |
| H-Bond Acceptors | 2 (Amide O, Ether O) | Dictates solvation enthalpy in polar solvents. |
| Rotatable Bonds | 4 | Indicates conformational flexibility; entropy factor in crystallization. |
Part 2: Solid-State Thermodynamics
The thermodynamic stability of the solid phase is the primary concern for this molecule. Substituted benzamides are notorious for conformational polymorphism , where the rotation of the amide bond relative to the phenyl ring creates multiple stable crystal lattices.
Melting Point & Enthalpy of Fusion ( )
-
Predicted Range: 105°C – 135°C.
-
Rationale: Analogous N-isopropylbenzamides melt near 100°C. The addition of the 5-bromo substituent typically increases lattice energy (via halogen bonding) and molecular weight, raising the melting point.
-
-
Thermodynamic Significance: A sharp endothermic peak is the primary indicator of purity. A broad peak suggests solvate formation or impurity eutectics.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Objective: Determine
-
Sample Prep: Weigh 2–4 mg of dried 5-Bromo-2-isopropoxy-N-isopropylbenzamide into a Tzero aluminum pan. Crimp with a pinhole lid (non-hermetic) to allow volatile escape if solvates are present.
-
Equilibration: Equilibrate at 25°C.
-
Ramp: Heat at 10°C/min to 200°C under
purge (50 mL/min). -
Analysis: Integrate the melting endotherm.
-
Acceptance Criteria: Onset temperature must be reproducible within ±0.5°C.
-
Purity Calculation: Use the Van't Hoff equation applied to the melting peak shape to estimate thermodynamic purity.
-
Polymorph Screening Workflow
Because the amide hydrogen can bond with either the amide oxygen (intermolecular dimer) or the ether oxygen (intramolecular), polymorphism is highly probable.
Figure 1: Polymorph screening workflow to identify the thermodynamically stable crystal form.
Part 3: Solution Thermodynamics
Given the calculated LogP of ~3.4, this molecule is hydrophobic . Thermodynamic solubility profiling is essential for solvent selection in synthesis and purification.
Solubility & Solvation Enthalpy
The solubility (
Experimental Protocol: Shake-Flask Solubility
Objective: Determine thermodynamic solubility at saturation.
-
Preparation: Add excess solid to 5 mL of solvent (Water, pH 1.2, pH 7.4, Methanol, DMSO).
-
Incubation: Shake at 25°C for 24 hours.
-
Filtration: Filter supernatant through a 0.45 µm PVDF filter (low binding).
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
-
Standard Curve: Prepare a 1 mg/mL stock in DMSO for calibration.
-
-
Data Output: Report solubility in mg/mL and mM.
Predicted Solubility Profile:
| Solvent | Predicted Solubility | Thermodynamic Driver |
|---|
| Water (pH 7) | < 0.01 mg/mL | High hydrophobic effect (
Part 4: Thermal Stability & Degradation Kinetics[1]
Thermodynamic stability also encompasses resistance to chemical degradation (pyrolysis or hydrolysis).
Thermogravimetric Analysis (TGA)
Protocol:
-
Instrument: TGA Q500 or equivalent.
-
Method: Ramp 10°C/min from Ambient to 350°C.
-
Critical Threshold: Define
(temperature at 5% weight loss). -
Expectation: Benzamides are generally stable up to ~200°C. Weight loss prior to 150°C indicates solvates (volatiles) or residual moisture.
Hydrolysis Pathway
The amide bond is the thermodynamic weak point, susceptible to hydrolysis under extreme pH.
Figure 2: Hydrolytic degradation pathway. High temperatures or extreme pH drive the equilibrium toward the acid and amine.
Part 5: References
-
Synthesis of Benzamide Derivatives:
-
Source: "Synthesis and Characterization of Some New 5-Bromo-2-Hydroxy-Benzamide Derivatives." Revue Roumaine de Chimie.
-
Context: Establishes the synthetic feasibility and stability of the 5-bromo-2-substituted benzamide core.
-
-
Analogous Compound Data (N-Isopropylbenzamide):
-
Source: Royal Society of Chemistry (RSC) Supplementary Information.
-
Context: Provides baseline melting point (101–103°C) for the unsubstituted N-isopropylbenzamide scaffold.
-
-
Related Intermediate (5-Bromo-2-isopropoxybenzaldehyde):
-
Source: Sigma-Aldrich / MilliporeSigma Product Sheet (CAS 138505-25-6).
-
Context: Thermodynamic data for the direct precursor (Melting Point 31-33°C), illustrating the massive stabilization effect of the amide formation.
-
-
General Thermodynamic Protocols:
-
Source: "Thermal Analysis of Pharmaceuticals." CRC Press.
-
Context: Standard methodologies for DSC and TGA profiling of organic solids.
-
Sources
Methodological & Application
Application Note: Reagents and Protocols for the Amide Coupling of 5-Bromo-2-isopropoxybenzoic Acid
Substrate Analysis & Mechanistic Bottlenecks
5-Bromo-2-isopropoxybenzoic acid is a highly functionalized aromatic building block frequently utilized in pharmaceutical development and library synthesis. However, converting this carboxylic acid into an amide presents a distinct chemoselective and kinetic challenge.
The primary bottleneck is steric hindrance . The ortho-isopropoxy group creates a massive steric shield around the carbonyl carbon, severely restricting the Bürgi-Dunitz trajectory required for an incoming amine nucleophile to attack. While the meta-bromo substituent exerts a mild electron-withdrawing inductive effect that theoretically increases the electrophilicity of the carbonyl, the steric bulk of the isopropoxy group overwhelmingly dominates the reaction kinetics.
When conventional carbodiimide reagents (such as EDC or DCC) are used with this substrate, the initial O-acylisourea intermediate forms successfully. However, because the subsequent nucleophilic attack by the amine is sterically retarded, the intermediate has ample time to undergo a detrimental [1,3]-sigmatropic rearrangement, resulting in a dead-end, unreactive N-acylurea byproduct[1]. Consequently, achieving high yields requires coupling reagents that generate highly electrophilic, sterically compact intermediates, or those that leverage neighboring group participation to accelerate aminolysis.
Reagent Selection Strategy
To overcome the steric barrier of 5-bromo-2-isopropoxybenzoic acid, we recommend three specific reagent systems, dictated by the scale of the reaction and the nucleophilicity of the coupling amine:
-
Propylphosphonic Anhydride (T3P®) : The optimal choice for process scale-up and general synthesis. T3P activates the carboxylic acid to form a mixed phosphonate anhydride. This intermediate is highly electrophilic but less sterically demanding than traditional HOBt/HOAt esters. T3P is renowned for efficiently coupling sterically hindered substrates with virtually no epimerization and produces exclusively water-soluble byproducts, allowing for a simple extraction-based workup[2]. Furthermore, T3P provides a safe, non-explosive alternative to uronium/benzotriazole-based reagents[3].
-
HATU : The premier choice for milligram-scale discovery chemistry. HATU converts the acid into an active OAt (7-azabenzotriazole) ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides neighboring group participation, hydrogen-bonding with the incoming amine to artificially increase its local concentration and accelerate the coupling, successfully bypassing the ortho-isopropoxy steric shield.
-
Oxalyl Chloride (Acyl Chloride Formation) : The brute-force approach. Reserved strictly for couplings with highly deactivated or severely hindered amines (e.g., 2,6-disubstituted anilines) where in situ coupling reagents fail.
Quantitative Reagent Comparison
| Coupling Reagent | Active Intermediate Formed | Typical Activation Time | Efficacy for Hindered Amines | Byproduct Removal Method | Scale Suitability |
| T3P (50% in EtOAc) | Mixed Phosphonate Anhydride | 30 - 60 mins | High | Aqueous Extraction (Water-soluble) | Process / Multi-gram |
| HATU | OAt Active Ester | 5 - 10 mins | Very High | Chromatography / Basic Wash | Discovery / Milligram |
| Oxalyl Chloride | Acyl Chloride | 60 - 120 mins | Maximum | Evaporation of volatiles | Any (requires dry conditions) |
Workflow Visualizations
Mechanistic pathway of T3P-mediated amide coupling for hindered acids.
Decision matrix for selecting coupling reagents based on scale and nucleophile.
Self-Validating Experimental Protocols
Protocol A: T3P-Mediated Coupling (Scalable & Green Approach)
Causality Focus: T3P is utilized as a 50% solution in Ethyl Acetate (EtOAc) to allow the entire reaction and workup to occur in a single organic phase. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile against the mixed anhydride.
Step-by-Step Methodology:
-
Preparation : In a dry, round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2-isopropoxybenzoic acid (1.0 equiv, 5.0 mmol) in anhydrous EtOAc (15 mL).
-
Base Addition : Add DIPEA (3.0 equiv, 15.0 mmol) to the solution and stir for 5 minutes at room temperature.
-
Amine Addition : Add the target amine (1.1 equiv, 5.5 mmol) to the mixture.
-
T3P Activation : Cool the reaction to 0 °C using an ice bath. Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv, 7.5 mmol).
-
Validation Checkpoint: To confirm activation, withdraw a 5 µL aliquot, quench into 100 µL of methanol, and analyze via LC-MS. The presence of the methyl 5-bromo-2-isopropoxybenzoate mass confirms the intermediate is actively forming.
-
-
Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours, monitoring completion via TLC or LC-MS.
-
Workup : Dilute the reaction mixture with additional EtOAc (20 mL). Wash the organic layer sequentially with 1M HCl (2 × 15 mL) to remove unreacted amine and DIPEA, followed by saturated aqueous NaHCO₃ (2 × 15 mL) to remove unreacted acid and the water-soluble T3P phosphonate byproducts.
-
Isolation : Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide.
Protocol B: HATU-Mediated Coupling (Discovery Scale)
Causality Focus: Pre-activation is strictly required. Allowing the acid and HATU to react prior to amine addition ensures the sterically hindered acid is fully converted to the OAt ester. If the amine is added simultaneously, it may simply form an unreactive salt with the carboxylic acid.
Step-by-Step Methodology:
-
Pre-activation : Dissolve 5-bromo-2-isopropoxybenzoic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (3 mL). Add DIPEA (2.5 equiv, 1.25 mmol).
-
Incubation : Stir the mixture at room temperature for exactly 10 minutes. The solution will typically turn a pale yellow color, indicating the formation of the OAt active ester.
-
Coupling : Add the target amine (1.2 equiv, 0.6 mmol) dissolved in 1 mL of DMF.
-
Reaction : Stir at room temperature for 2–4 hours.
-
Workup : Quench the reaction by adding water (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to effectively remove DMF, followed by saturated NaHCO₃ (10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography if trace tetramethylurea byproducts remain.
Protocol C: Acyl Chloride Synthesis (For Unreactive Amines)
Causality Focus: Catalytic DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent, which subsequently converts the acid to the acyl chloride. This method bypasses steric hindrance entirely by creating the smallest possible activated carbonyl species.
Step-by-Step Methodology:
-
Activation : Dissolve 5-bromo-2-isopropoxybenzoic acid (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM) (5 mL) under a nitrogen atmosphere. Add 1 drop of anhydrous DMF.
-
Chlorination : Cool to 0 °C. Carefully add Oxalyl Chloride (1.5 equiv, 1.5 mmol) dropwise. Caution: Vigorous gas evolution (CO and CO₂) will occur.
-
Maturation : Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases.
-
Concentration : Evaporate the DCM and excess oxalyl chloride under reduced pressure. Crucial Step: Co-evaporate with anhydrous toluene (2 × 5 mL) to ensure complete removal of trace HCl and oxalyl chloride.
-
Coupling : Redissolve the crude acyl chloride in anhydrous DCM (3 mL). Cool to 0 °C and add a solution of the target amine (1.0 equiv) and Triethylamine (2.5 equiv) in DCM (2 mL). Stir for 2 hours, then quench with water and extract.
References
- Propanephosphonic Acid Anhydride (T3P®)
- The Synthesis of Sterically Hindered Amides Source: CHIMIA URL
- WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE Source: AMRI URL
Sources
The Versatile Intermediate: A Guide to the Applications of 5-Bromo-2-isopropoxy-N-isopropylbenzamide in Pharmaceutical Synthesis
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities are paramount. Central to this endeavor is the utilization of versatile chemical building blocks that can be efficiently elaborated into a diverse array of complex structures. 5-Bromo-2-isopropoxy-N-isopropylbenzamide emerges as a key intermediate, offering a synthetically tractable scaffold for the development of new therapeutic agents. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of this valuable compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions.
Introduction
5-Bromo-2-isopropoxy-N-isopropylbenzamide is a substituted benzamide featuring a bromine atom, an isopropoxy group, and an N-isopropyl amide moiety. This unique combination of functional groups makes it an attractive starting material for medicinal chemistry campaigns. The bromo-substituent serves as a versatile handle for the introduction of a wide range of molecular fragments via established cross-coupling methodologies. The isopropoxy and N-isopropyl groups can modulate the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
This guide will first detail the synthesis of 5-Bromo-2-isopropoxy-N-isopropylbenzamide from commercially available precursors. Subsequently, it will provide comprehensive application notes and detailed protocols for its use in three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Synthesis of 5-Bromo-2-isopropoxy-N-isopropylbenzamide
The synthesis of the title compound can be achieved in a straightforward two-step sequence starting from the commercially available 5-Bromo-2-isopropoxybenzaldehyde. The synthetic pathway involves an oxidation of the aldehyde to the corresponding carboxylic acid, followed by an amide coupling with isopropylamine.
dot
Caption: Synthetic workflow for 5-Bromo-2-isopropoxy-N-isopropylbenzamide.
Protocol 1: Synthesis of 5-Bromo-2-isopropoxybenzoic Acid
This protocol describes the oxidation of 5-Bromo-2-isopropoxybenzaldehyde to 5-Bromo-2-isopropoxybenzoic acid. This transformation can be effectively carried out using sodium chlorite in the presence of a phosphate buffer and a chlorine scavenger.
Materials:
-
5-Bromo-2-isopropoxybenzaldehyde
-
t-Butanol
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Sodium chlorite (NaClO₂)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 5-Bromo-2-isopropoxybenzaldehyde (1.0 eq) in t-butanol.
-
Add a solution of NaH₂PO₄ (1.2 eq) in deionized water, followed by the addition of 2-methyl-2-butene (4.0 eq).
-
In a separate beaker, prepare a solution of sodium chlorite (1.5 eq) in deionized water.
-
Slowly add the sodium chlorite solution to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 5-Bromo-2-isopropoxybenzoic acid as a white solid.[1][2]
Protocol 2: Synthesis of 5-Bromo-2-isopropoxy-N-isopropylbenzamide
This protocol details the amide coupling of 5-Bromo-2-isopropoxybenzoic acid with isopropylamine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
5-Bromo-2-isopropoxybenzoic acid
-
Isopropylamine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-Bromo-2-isopropoxybenzoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add isopropylamine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 5-Bromo-2-isopropoxy-N-isopropylbenzamide.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring of 5-Bromo-2-isopropoxy-N-isopropylbenzamide serves as a key functional group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This allows for the rapid diversification of the core structure, which is a crucial strategy in lead optimization during drug discovery.
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[3][4][5][6] This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
dot
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Exemplary Protocol 3: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-2-isopropoxy-N-isopropylbenzamide with an arylboronic acid.
Materials:
-
5-Bromo-2-isopropoxy-N-isopropylbenzamide
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent system (e.g., Toluene/Water 4:1 or 1,4-Dioxane/Water 4:1)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction vessel, add 5-Bromo-2-isopropoxy-N-isopropylbenzamide (1.0 eq), the arylboronic acid or ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand | Catalyst choice can significantly impact yield and reaction time. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can influence the reaction outcome. |
| Solvent | Toluene/Water, 1,4-Dioxane/Water | Solvents must be degassed to prevent catalyst deactivation. |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive substrates. |
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide variety of aryl amines from aryl halides.[7][8][9][10][11] This reaction is invaluable for introducing nitrogen-containing functionalities, which are prevalent in bioactive molecules.
dot
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Applications of 5-Bromo-2-isopropoxy-N-isopropylbenzamide in medicinal chemistry
Application Note: High-Efficiency Functionalization of 5-Bromo-2-isopropoxy-N-isopropylbenzamide for SAR Exploration
Executive Summary
In modern medicinal chemistry, the benzamide scaffold represents a "privileged structure" capable of binding to a diverse array of biological targets, including G-Protein Coupled Receptors (GPCRs) and ion channels. 5-Bromo-2-isopropoxy-N-isopropylbenzamide serves as a critical, high-value building block for Hit-to-Lead (H2L) optimization.
Its structural utility lies in its orthogonal functionality :
-
5-Bromo Handle: Enables late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to scan chemical space for potency and selectivity.
-
2-Isopropoxy Group: Provides a lipophilic anchor that often locks the bioactive conformation via intramolecular hydrogen bonding or steric pressure, while filling hydrophobic pockets in target proteins (e.g., 5-HT4 receptors, TRPV1 channels).
-
N-Isopropyl Amide: Offers metabolic stability against peptidases and modulates solubility/permeability (LogD) compared to primary amides.
This guide details the application of this scaffold in synthesizing biaryl and amino-benzamide libraries, providing a validated protocol for Suzuki-Miyaura cross-coupling.
Medicinal Chemistry Profile
Pharmacophore Analysis
The molecule is designed as a template for Structure-Activity Relationship (SAR) studies.
| Structural Element | Function in Drug Design | Mechanistic Insight |
| 5-Bromo Position | Diversity Vector | The primary site for modification. Replacing Br with aryl/heteroaryl groups extends the molecule to interact with distal binding pockets (e.g., the "solvent front" or "selectivity pocket" of a kinase or GPCR). |
| 2-Isopropoxy Group | Conformational Lock | The bulky isopropyl ether often forces the amide carbonyl out of planarity or, conversely, locks the ring orientation relative to the amide via steric clash, reducing the entropic penalty of binding. |
| N-Isopropyl Amide | Metabolic Shield | Steric bulk protects the amide bond from rapid hydrolysis by amidases. It also acts as a hydrogen bond donor (NH) and acceptor (C=O) for key residue interactions (e.g., Serine/Threonine in active sites). |
Target Class Relevance
-
GPCRs (5-HT4, D2/D3): Benzamides are classic scaffolds for Serotonin 5-HT4 agonists (e.g., related to Prucalopride or Cisapride analogs) and Dopamine D2 antagonists (Sulpiride class). The 5-position substitution is often critical for receptor subtype selectivity.
-
Ion Channels (TRP Family): N-alkyl benzamides are frequent hits in TRPV1 and TRPA1 antagonist screens, where the lipophilic 2-alkoxy group engages the vanilloid binding pocket.
Application Protocol: Late-Stage Diversification
The most common application of this building block is the generation of Biaryl Benzamide Libraries via Suzuki-Miyaura coupling. The following protocol is optimized for high throughput and reliability, minimizing de-bromination side products.
Protocol: Suzuki-Miyaura Cross-Coupling
Objective: Synthesize 5-Aryl-2-isopropoxy-N-isopropylbenzamide derivatives.
Reagents & Materials:
-
Substrate: 5-Bromo-2-isopropoxy-N-isopropylbenzamide (1.0 equiv)
-
Boronic Acid/Ester: R-B(OH)₂ or R-Bpin (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) [Alternative: XPhos Pd G2 for sterically hindered acids]
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for base-sensitive substrates)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Atmosphere: Nitrogen or Argon (balloon or manifold)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
In a reaction vial equipped with a magnetic stir bar, add the 5-Bromo scaffold (1.0 equiv), Boronic acid (1.2 equiv), and Base (3.0 equiv).
-
Critical Step: Cap the vial and purge with Nitrogen/Argon for 5 minutes. This prevents homocoupling of the boronic acid and oxidation of the catalyst.
-
-
Catalyst Addition:
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) quickly to the vial under a positive flow of inert gas.
-
Immediately add the degassed solvent mixture (Dioxane/Water 4:1 ). Concentration should be approximately 0.1 M – 0.2 M relative to the bromide.
-
-
Reaction:
-
Seal the vial tightly.
-
Heat the reaction block to 90°C for 4–16 hours .
-
Monitoring: Check reaction progress via LC-MS. The starting material (Br-scaffold) usually elutes later than the product (Biaryl) on reverse-phase C18 due to the loss of the heavy bromine atom, though this depends on the polarity of the added R-group. Look for the disappearance of the [M+H]+ peak (approx. m/z 300/302 doublet for Br).
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate phases. Extract the aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Typically Hexanes/Ethyl Acetate gradient (0% to 50% EtOAc). The amide and ether groups make the product moderately polar.
-
Workflow Visualization
The following diagram illustrates the strategic workflow for utilizing this scaffold in a medicinal chemistry campaign.
Caption: Divergent synthesis strategy using 5-Bromo-2-isopropoxy-N-isopropylbenzamide to generate focused libraries for GPCR and Kinase targets.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Oxidized Catalyst / Poor Degassing | Ensure rigorous degassing of solvents before adding Pd. Switch to XPhos Pd G3 for challenging couplings. |
| Protodebromination (H replaces Br) | Reaction too hot / Solvent wet (if anhydrous needed) | Although water is required for Suzuki, excess heat can cause debromination. Lower temp to 80°C or switch base to K₃PO₄ . |
| Hydrolysis of Amide | Harsh Basic Conditions | The N-isopropyl amide is robust, but prolonged heating with strong base can hydrolyze it. Use weak bases (NaHCO₃) or reduce reaction time. |
References
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context: Utility of lipophilic ethers and amides in optimizing LogD).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Context: Standard protocol for Suzuki Coupling).
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. (Context: Protocol for converting Aryl Bromides to Amines).
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Benzamides as privileged scaffolds in GPCR drug design).
Application Note: Strategic Preparation of Benzamide Scaffolds for SAR Studies
This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes experimental rigor, mechanistic understanding, and reproducibility.
Executive Summary
The benzamide moiety is a privileged scaffold in medicinal chemistry, serving as a pharmacophore in diverse therapeutic agents (e.g., Entinostat, Itopride, Metoclopramide). Its planar geometry and hydrogen-bonding capability make it ideal for interacting with protein binding pockets. This guide provides three validated protocols for synthesizing benzamide libraries, tailored to specific stages of Structure-Activity Relationship (SAR) exploration:
-
High-Throughput Coupling (HATU/EDC) for rapid library expansion.
-
Schotten-Baumann Acylation for robust, gram-scale intermediate synthesis.
-
Pd-Catalyzed Aminocarbonylation for accessing amides directly from aryl halides (diversity-oriented synthesis).
Strategic Planning: Route Selection
Before initiating synthesis, select the methodology based on substrate availability and electronic properties.
Decision Matrix: Synthesis Pathway Selection
Caption: Logical flow for selecting the optimal synthetic route based on starting material availability.
Method A: High-Throughput Amide Coupling (HATU/EDC)
Best For: Rapid generation of SAR libraries (10–50 mg scale) using carboxylic acids. Mechanism: Activation of the carboxylate to an active ester (OBt/OAt), followed by aminolysis.
Critical Reagent Selection
| Reagent | Role | Causality & Expert Insight |
| HATU | Coupling Agent | Why: Generates a highly reactive 7-azabenzotriazole ester.[1][2] Superior to HBTU/EDC for sterically hindered or electron-deficient amines due to the "neighboring group effect" of the pyridine nitrogen [1]. |
| DIPEA (Hünig's Base) | Base | Why: Non-nucleophilic base. Essential to deprotonate the carboxylic acid and the amine salt without competing for the electrophile. |
| DMF (Anhydrous) | Solvent | Why: High dielectric constant stabilizes the polar transition states; ensures solubility of zwitterionic intermediates. |
Protocol A: HATU-Mediated Synthesis[3]
-
Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv).
-
Reagent Addition: Add HATU (1.1 equiv) in one portion.
-
Checkpoint: The solution should turn slightly yellow/orange, indicating formation of the activated ester. Stir for 15 min at RT.[3]
-
-
Aminolysis: Add the amine (1.2 equiv). If the amine is a hydrochloride salt, ensure extra DIPEA (1.0 equiv) is added.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[4]
-
Workup (Self-Validating):
-
Dilute with EtOAc. Wash sequence: 1M HCl (removes unreacted amine/DIPEA) → Sat. NaHCO₃ (removes unreacted acid/HOBt byproducts) → Brine .
-
Trustworthiness: If the organic layer remains cloudy after brine, residual DMF is present. Wash 3x with water.
-
Method B: Palladium-Catalyzed Aminocarbonylation
Best For: Diversity-Oriented Synthesis (DOS) where aryl iodides/bromides are more accessible than acids. Mechanism: Oxidative addition of Pd(0) to Ar-X, CO insertion, and nucleophilic attack by amine.[5]
Workflow Visualization
Caption: Simplified catalytic cycle for Pd-mediated aminocarbonylation transforming aryl halides to benzamides.
Protocol B: Molybdenum Hexacarbonyl (Solid CO Source) Method
Safety Note: Perform in a well-ventilated fume hood. Mo(CO)₆ releases CO gas.
-
Vessel Prep: Use a microwave vial or pressure tube.
-
Charge: Add Aryl Iodide (1.0 equiv), Amine (1.5 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Na₂CO₃ (2.0 equiv).
-
CO Source: Add Mo(CO)₆ (1.0 equiv) [2].
-
Expert Tip: Using a solid CO source avoids handling hazardous gas balloons and allows for precise stoichiometry.
-
-
Solvent: Add 1,4-Dioxane (degassed).
-
Reaction: Seal and heat to 80–100°C for 16 hours.
-
Purification: Filter through Celite (removes Pd black). Concentrate and purify via Flash Chromatography.
Method C: Schotten-Baumann Acylation
Best For: Scale-up (>1g) and highly reactive acid chlorides. Mechanism: Nucleophilic acyl substitution in a biphasic or basic medium.[6]
Protocol C: Biphasic Conditions
-
Preparation: Dissolve Amine (1.0 equiv) in DCM. Add aqueous NaOH (10%, 2.0 equiv).
-
Addition: Cool to 0°C. Add Benzoyl Chloride (1.1 equiv) dropwise.
-
Causality: Cooling prevents hydrolysis of the acid chloride by the aqueous base before it can react with the amine.
-
-
Reaction: Vigorously stir (high RPM) to maximize surface area between phases.
-
Validation: The pH must remain >10. If pH drops (due to HCl generation), add more NaOH.
-
Isolation: Separate layers. The product is often in the organic layer.[7][8]
-
Troubleshooting: If product precipitates, filter the solid directly and wash with water/hexanes.
-
Purification & Characterization Standards
For SAR data to be reliable, compound purity must be >95%.
| Technique | Application | Protocol Note |
| Liquid-Liquid Extraction | Crude Cleanup | Acid wash (1M HCl) removes unreacted amines; Base wash (NaHCO₃) removes acids. |
| Recrystallization | Scale-up (>500mg) | Solvent pair: EtOH/Water. Dissolve in hot EtOH, add water until turbid, cool slowly. |
| Reverse-Phase HPLC | Library Purification | Gradient: 5-95% MeCN in Water (+0.1% Formic Acid). |
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive. Journal of the American Chemical Society. Link
-
Nordstrøm, L. U., et al. (2008). Efficient palladium-catalyzed aminocarbonylation of aryl iodides using molybdenum hexacarbonyl. Journal of Organic Chemistry. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SAR Studies for a New Class of Antibacterial NAD Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
Application Note: Recrystallization Solvents for 5-Bromo-2-isopropoxy-N-isopropylbenzamide
Executive Summary
This guide details the purification strategy for 5-Bromo-2-isopropoxy-N-isopropylbenzamide (CAS: 2270909-37-8), a key building block in the synthesis of pharmaceutical intermediates (e.g., analogues of Enasidenib and other benzamide-based inhibitors).
Due to the specific structural features of this molecule—combining a lipophilic bromine/isopropoxy motif with a polar amide functionality—standard single-solvent systems often fail to yield high purity. This protocol establishes a binary solvent system approach, prioritizing Ethanol/Water and Isopropyl Alcohol (IPA)/Water to maximize yield and reject regioisomeric impurities.
Physicochemical Profile & Solvent Logic
To select the correct solvent, we must first analyze the molecular interactions governing solubility.
| Feature | Chemical Nature | Solubility Implication |
| Benzamide Core | Polar, H-bond donor/acceptor | Requires polar protic or aprotic solvents (Alcohols, DMSO, DMF) for dissolution. |
| Isopropoxy Group | Lipophilic ether linkage | Increases solubility in organic solvents (EtOAc, DCM); reduces water solubility. |
| Isopropyl Group | Aliphatic steric bulk | Increases solubility in non-polar solvents; lowers melting point compared to un-substituted amides. |
| Bromine Atom | Heavy halogen, lipophilic | Enhances crystallizability but decreases overall solubility in polar media. |
The "Like-Dissolves-Like" Strategy:
-
Dissolution Phase (Hot): The amide requires a solvent capable of disrupting intermolecular hydrogen bonds. Ethanol (EtOH) and Isopropyl Alcohol (IPA) are ideal.
-
Crystallization Phase (Cold): The lipophilic alkyl and bromo groups make the molecule insoluble in Water . Therefore, water acts as a potent anti-solvent.
Solvent Screening Protocol (Self-Validating System)
Do not proceed to scale-up without performing this validation. This rapid screen confirms the optimal solvent ratio for your specific crude batch, which may vary in impurity profile.
Materials:
-
100 mg Crude 5-Bromo-2-isopropoxy-N-isopropylbenzamide per tube.
-
Solvents: Ethanol (Abs), IPA, Ethyl Acetate, Heptane, Water.
-
Equipment: Heating block (set to 70°C), vortex mixer.
Screening Matrix:
| System | Ratio (v/v) | Target Behavior | Recommendation |
| A: EtOH / Water | 70:30 | Dissolves hot; crystals form upon cooling. | Primary Choice. Best balance of yield and purity. |
| B: IPA / Water | 60:40 | Dissolves hot; slower crystallization. | Secondary Choice. Use if System A causes "oiling out". |
| C: EtOAc / Heptane | 1:2 | Dissolves hot; rapid precipitation. | Tertiary Choice. Use only if removing highly polar impurities. |
Decision Logic (DOT Diagram)
Figure 1: Decision tree for selecting the optimal recrystallization solvent system.
Optimized Recrystallization Protocol
Target Scale: 10 g - 1 kg Solvent System: Ethanol / Water (Gradient)
Step 1: Dissolution
-
Charge 10.0 g of crude 5-Bromo-2-isopropoxy-N-isopropylbenzamide into a round-bottom flask.
-
Add 30 mL (3 vol) of Absolute Ethanol .
-
Heat to reflux (78°C) with stirring.
-
Observation Point: If solids remain, add Ethanol in 5 mL increments until a clear yellow/orange solution is obtained. Do not exceed 50 mL (5 vol).
-
Note: If insoluble black specks remain, perform a hot filtration through a Celite pad.
-
Step 2: Crystallization (Anti-solvent Addition)
-
Maintain temperature at 60-65°C (just below reflux).
-
Slowly add Warm Water (50°C) dropwise via an addition funnel.
-
Stop addition immediately when the solution turns permanently turbid (cloud point).
-
Add 1-2 mL of Ethanol to redissolve the turbidity (restore clarity).
-
Remove heat source and allow the flask to cool to Room Temperature (RT) slowly (over 2 hours). Rapid cooling promotes oiling out.
Step 3: Finishing & Isolation
-
Once at RT, cool the flask in an ice-water bath (0-5°C) for 1 hour to maximize yield.
-
Filter the white crystalline solid using a Buchner funnel.
-
Wash the filter cake with 10 mL of cold Ethanol/Water (50:50) mixture.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Expected Results:
-
Yield: 75% - 85%
-
Purity (HPLC): >99.0%
-
Appearance: White to off-white needles or crystalline powder.
Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Root Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or too much water added hot. | Re-heat to reflux to redissolve oil. Add more Ethanol (solvent). Cool very slowly with stirring. Seed with pure crystal at 40°C. |
| Low Yield | Too much Ethanol used during dissolution. | Concentrate the mother liquor by rotary evaporation and repeat the crystallization (Second Crop). |
| Colored Impurities | Oxidation products trapped in crystal lattice. | Add Activated Carbon (5 wt%) during the hot dissolution step (Step 1), stir for 15 mins, then hot filter. |
Process Workflow Diagram
Figure 2: Step-by-step unit operation flow for the purification process.
References
-
Sigma-Aldrich. (n.d.). 5-Bromo-2-ethoxy-N-isopropyl-benzamide Product Sheet. Retrieved from (Analogue reference for solubility properties).
-
BenchChem. (2025).[1][2] The Synthesis and Purification of 5-BROMO-PAPS: A Technical Guide. Retrieved from (General benzamide purification protocols).
-
Revue Roumaine de Chimie. (2015). Synthesis and Characterization of Some New 5-Bromo-2-hydroxy-benzamide Derivatives. Retrieved from (Establishes Ethanol/Water as the standard solvent system for 5-bromo-2-substituted benzamides).
-
National Institute of Standards and Technology (NIST). (2025). Benzaldehyde, 5-bromo-2-hydroxy- Data. Retrieved from (Physicochemical data for the precursor).
Sources
Application Note: Storage and Stability Protocols for Benzamide Research Samples
Abstract
Benzamide (
Physicochemical Stability Profile
To preserve benzamide samples, one must first understand the mechanisms of their degradation.[1] The primary threat to benzamide stability is hydrolysis , where the amide bond is cleaved to form benzoic acid and ammonia (or the corresponding amine in substituted derivatives).
Mechanistic Vulnerabilities
-
Hydrolysis (Acid/Base Catalyzed): The amide bond has partial double-bond character due to resonance, making it relatively stable. However, in the presence of moisture and extreme pH (acidic or basic), water acts as a nucleophile, attacking the carbonyl carbon. This reaction is irreversible under physiological conditions and leads to a total loss of biological activity.
-
Photodegradation: Benzamide absorbs UV light. Prolonged exposure, particularly in solution, can lead to photo-oxidation or ring hydroxylation, generating impurities that may act as "pan-assay interference compounds" (PAINS) in screening assays.
-
Hygroscopicity: While pure benzamide is not intensely hygroscopic, many salt forms of its derivatives (e.g., hydrochlorides) are. Moisture uptake accelerates hydrolysis.
Stability Risk Assessment Table
| Parameter | Risk Level | Critical Thresholds | Mitigation Strategy |
| Hydrolysis | High | pH < 3 or pH > 9; Water content > 0.5% | Use anhydrous DMSO; buffer aqueous working solutions. |
| Photolysis | Moderate | UV exposure (254-365 nm) | Store in amber glass; use low-UV lighting in labs. |
| Thermal | Low | > 60°C (Solid); > 25°C (Solution) | Store solids at 4°C; Solutions at -20°C or -80°C. |
| Solvent | Moderate | DMSO (Hygroscopic nature) | Use single-use aliquots; seal with parafilm/nitrogen. |
Mechanism of Degradation (Visualization)[2][3][4]
The following diagram illustrates the primary degradation pathway (Hydrolysis) that researchers must prevent.
Figure 1: Hydrolytic degradation pathway of benzamide. Moisture ingress leads to irreversible cleavage.
Storage Protocols
Protocol A: Solid State Storage (Long-Term)
Objective: Maintain chemical purity >99% for >2 years.
-
Container Selection: Use amber borosilicate glass vials with Teflon-lined screw caps. Avoid clear glass to prevent photolysis.
-
Desiccation: Place vials inside a secondary container (desiccator) containing active silica gel or Drierite with an indicator.
-
Why? Even "tight" caps allow micro-ingress of humidity over months.
-
-
Temperature: Store at -20°C .
-
Note: While benzamide is stable at room temperature (RT) for weeks, -20°C arrests slow oxidation and polymorphic transitions.
-
-
Equilibration: Before opening a stored vial, allow it to warm to RT for 30 minutes inside the desiccator.
-
Critical Step: Opening a cold vial in humid lab air causes immediate condensation on the solid, initiating hydrolysis.
-
Protocol B: Solution State Storage (DMSO Stocks)
Objective: Prevent precipitation and hydrolysis in library samples.
The DMSO Paradox: Dimethyl sulfoxide (DMSO) is the universal solvent for small molecules, but it is extremely hygroscopic. Pure DMSO can absorb up to 10% water by weight from the atmosphere in 24 hours.
-
Preparation:
-
Dissolve solid benzamide in anhydrous DMSO (water content <0.1%).
-
Target concentration: 10 mM (standard) or 50 mM (high conc).
-
-
Aliquoting (The Golden Rule):
-
Do NOT store a single large volume stock.
-
Divide the stock into single-use aliquots (e.g., 20 µL or 50 µL) in matrix tubes or PCR strips.
-
Causality: Repeated freeze-thaw cycles induce water condensation and ice crystal formation, which can precipitate the compound or accelerate hydrolysis.
-
-
Storage:
-
Store at -20°C or -80°C .
-
Ensure caps are tight.[1] For plates, use heat seals (foil), not adhesive tapes, which are permeable to DMSO vapors.
-
-
Thawing:
-
Thaw at RT or 37°C. Vortex vigorously to ensure homogeneity (DMSO freezes as a crystal lattice that can exclude the solute, creating concentration gradients).
-
Workflow Visualization: Sample Lifecycle
This workflow ensures data integrity from the weighing station to the assay plate.
Figure 2: Optimized lifecycle for benzamide research samples to minimize degradation risks.
Quality Control & Validation
To validate the stability of your benzamide samples, employ the following QC method. If degradation is suspected (e.g., loss of potency in assay), run this protocol.
LC-MS Validation Protocol
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 230 nm and 254 nm; MS (ESI+).
-
Pass Criteria:
-
Benzamide Peak Area > 95%.
-
Benzoic Acid Peak: Check for a new peak (usually elutes later than benzamide on C18 due to ionization suppression or earlier depending on pH; monitor m/z 123 for benzoic acid vs m/z 122 for benzamide).
-
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2331, Benzamide. Retrieved from [Link]
-
Cox, R. A. (2008).[2] Benzamide hydrolysis in strong acids: The last word. Canadian Journal of Chemistry, 86(4), 290-297. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-isopropoxy-N-isopropylbenzamide
Welcome to the technical support resource for the synthesis of 5-Bromo-2-isopropoxy-N-isopropylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, enabling you to improve yield, purity, and overall process efficiency.
Synthetic Overview: A Two-Stage Approach
The synthesis of 5-Bromo-2-isopropoxy-N-isopropylbenzamide is most reliably achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 5-bromo-2-isopropoxybenzoic acid. The second stage is the critical amide bond formation step, coupling the benzoic acid derivative with isopropylamine. The most common and robust method for this coupling involves the formation of an acyl chloride intermediate.
Caption: General two-stage synthetic workflow for 5-Bromo-2-isopropoxy-N-isopropylbenzamide.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Q1: My overall yield is consistently low (<60%). What are the most critical factors I should investigate?
A1: Low yields can stem from issues in either the chlorination or amidation step. The most common culprits are moisture, insufficient activation of the carboxylic acid, and loss of the nucleophile (isopropylamine).
-
Causality—Moisture: The acyl chloride intermediate is highly reactive and susceptible to hydrolysis.[1] Trace amounts of water in your solvent, glassware, or reagents will convert the acyl chloride back to the unreactive carboxylic acid, directly reducing your yield.
-
Causality—Incomplete Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride may be incomplete. This can be due to insufficient thionyl chloride (SOCl₂) or a reaction time that is too short. The reaction is typically monitored by the cessation of gas evolution (HCl and SO₂).[2]
-
Causality—Amine Protonation: The amidation reaction produces one equivalent of hydrochloric acid (HCl).[3] If a suitable base is not present in sufficient quantity (at least one equivalent, but often a slight excess is used), the HCl will protonate the unreacted isopropylamine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction.[1]
Troubleshooting Workflow:
Caption: Decision-making workflow for troubleshooting low product yield.
Q2: My final product is contaminated with the starting carboxylic acid. How can I improve the conversion?
A2: Seeing significant amounts of starting material indicates a failure in the activation or coupling step.
-
Revisit Acyl Chloride Formation: As discussed in Q1, incomplete conversion to the acyl chloride is a primary cause. Consider adding a catalytic amount of N,N-dimethylformamide (DMF) to the reaction with thionyl chloride. DMF acts as a catalyst to form the Vilsmeier reagent in situ, which is a more potent acylating agent and can accelerate the formation of the acyl chloride.[4]
-
Alternative: Direct Coupling Agents: If the acyl chloride route proves consistently problematic, consider using a direct amide coupling agent. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) can effectively mediate the reaction between the carboxylic acid and amine directly.[5] This method avoids the use of harsh chlorinating agents but requires careful purification to remove byproducts like the corresponding urea.
| Parameter | Acyl Chloride Method | EDC/HOBt Coupling Method |
| Reagents | SOCl₂ or (COCl)₂, Base | EDC, HOBt, Base (e.g., DIPEA) |
| Pros | High reactivity, often high yield, volatile byproducts (SO₂, HCl).[6] | Milder conditions, avoids harsh reagents.[5] |
| Cons | Moisture sensitive, corrosive, generates HCl.[1] | Stoichiometric byproducts (urea) can be difficult to remove, higher cost. |
| Best For | Robust, scalable syntheses where anhydrous conditions are manageable. | Sensitive substrates, smaller scale where purification is manageable. |
Q3: I am having difficulty purifying the final product. What is the recommended procedure?
A3: The purification strategy depends on the impurities present.
-
For Unreacted Carboxylic Acid: The most effective way to remove acidic impurities like 5-bromo-2-isopropoxybenzoic acid is through a liquid-liquid extraction. After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral amide product remains in the organic layer.[7]
-
For Coupling Agent Byproducts (e.g., DCU): If you used a carbodiimide coupling agent like DCC, the dicyclohexylurea (DCU) byproduct is notoriously insoluble in many common solvents. A primary filtration of the reaction mixture can often remove the bulk of the DCU. For any remaining traces, column chromatography is the most effective method.
-
Final Purification: Recrystallization or flash column chromatography are standard final purification steps.[8][9] A solvent system for chromatography can be developed using TLC, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize the 5-Bromo-2-isopropoxybenzoic acid precursor?
The precursor is typically synthesized via a Williamson ether synthesis from 5-bromo-2-hydroxybenzoic acid and an isopropylating agent like 2-iodopropane or 2-bromopropane, using a weak base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF. This method is generally high-yielding and straightforward. An alternative reported in the literature is the oxidation of 2-bromo-5-isopropoxybenzaldehyde.[10]
Q2: What safety precautions are essential when working with thionyl chloride (SOCl₂)?
Thionyl chloride is a corrosive and toxic liquid that reacts violently with water to release toxic gases (HCl and SO₂).[2] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Reactions should be equipped with a gas trap (e.g., a bubbler connected to a bleach or NaOH solution) to neutralize the acidic off-gases.
Q3: What analytical techniques can I use to monitor the reaction and characterize the final product?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most convenient method. A spot for the starting carboxylic acid and a new, typically less polar spot for the amide product should be observed.
-
Intermediate Check: To confirm the formation of the acyl chloride, a small, anhydrous sample can be carefully quenched with methanol. Analysis by LC-MS or GC-MS should show the formation of the corresponding methyl ester, confirming the presence of the reactive intermediate.
-
Final Product Characterization: A full suite of spectroscopic methods should be used for structural confirmation:
-
¹H and ¹³C NMR: To confirm the carbon-hydrogen framework and the presence of all expected functional groups.[11]
-
FT-IR Spectroscopy: To identify key functional group stretches, particularly the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a strong C=O stretch (amide I band) around 1640-1680 cm⁻¹ and an N-H bend (amide II band) around 1550 cm⁻¹.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.[11]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the final compound.[13]
-
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-isopropoxybenzoyl chloride
-
In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap, add 5-bromo-2-isopropoxybenzoic acid (1.0 eq).
-
Add anhydrous toluene or dichloromethane as the solvent.
-
Add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added.[4]
-
Heat the reaction mixture to reflux (typically 50-80°C depending on the solvent) and stir until gas evolution ceases (usually 2-4 hours).
-
Allow the reaction to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude acyl chloride, often a yellow to brown oil or solid, can be used directly in the next step without further purification.
Protocol 2: Synthesis of 5-Bromo-2-isopropoxy-N-isopropylbenzamide
-
Dissolve the crude 5-Bromo-2-isopropoxybenzoyl chloride (1.0 eq) from the previous step in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Argon).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve isopropylamine (1.1 eq) and a non-nucleophilic base like triethylamine (Et₃N, 1.2 eq) or pyridine in the same anhydrous solvent.
-
Add the amine/base solution dropwise to the cold acyl chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC until the acyl chloride is consumed.
-
Quench the reaction by slowly adding water.
-
Proceed with aqueous workup as described in the purification section (Q3 of the Troubleshooting Guide).
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 819973, 5-Bromo-2-isopropoxybenzaldehyde. Retrieved from [Link]
- Peters, K., Peters, E.-M., Ochse, M., & Bringmann, G. (1998). Crystal structure of 2-bromo-5-isopropoxybenzoic acid, C10H11BrO3. Zeitschrift für Kristallographie - New Crystal Structures, 213(1-4), 559-560.
- Revue Roumaine de Chimie. (n.d.).
-
American Elements. (n.d.). 5-Bromo-2-isopropoxybenzaldehyde. Retrieved from [Link]
- Zia, R., et al. (2021). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 11(1), 22841.
- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
- BenchChem. (2025). Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide.
- Clark, J. (2023). Converting carboxylic acids into acyl (acid) chlorides. Chemguide.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.).
- Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
- BenchChem. (2025). The Synthesis and Purification of 5-BROMO-PAPS: A Technical Guide.
- ResearchGate. (n.d.).
- AA Blocks. (n.d.). 5-Bromo-2-ethoxy-N-isopropyl-benzamide.
- Clark, J. (2023). The reaction of acyl chlorides with ammonia and primary amines. Chemguide.
- ResearchGate. (2016).
- Siddiqui, S., et al. (2021). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. Molecules, 26(15), 4487.
- Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(4), 2736-2747.
- BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis.
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Ali, A., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6953.
- BenchChem. (2025). A Head-to-Head Comparison of Analytical Techniques for the Analysis of Benzamide, N,N,4-trimethyl-.
- Chemistry Steps. (2024). Reactions of Aniline.
- El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.
- WIPO Patentscope. (2021). 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid.
- Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.
- BenchChem. (2025). Protecting Group Strategies for the Synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Christy Catalytics. (n.d.). Purification of High-Purity Monomers and Other Reactive Chemicals.
- Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
- Toppr. (n.d.). Reactions of Acyl halide.
- ResearchGate. (n.d.). Conversion of carboxylic acids into acid chlorides and alcohols into....
- Khan Academy. (n.d.).
- European Patent Office. (2024).
- Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone.
- Li, G., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(46), 6139-6142.
- BOC Sciences. (n.d.). 5-Bromo-2-isobutoxybenzoic acid.
- Chemguide. (n.d.).
- Google Patents. (n.d.). US6770783B1 - Method for producing acid chlorides.
- Lainer, T., Czerny, F., & Haas, M. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. New Journal of Chemistry, 46(18), 8568-8573.
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- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Solubility of Benzamide Derivatives
This technical support guide addresses the solubility challenges associated with benzamide derivatives, a common pharmacophore in drug development (e.g., antipsychotics, histone deacetylase inhibitors).
Topic: Strategies for Enhancing Aqueous Solubility of Benzamide Derivatives Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers Version: 2.0 (Current)
Diagnostic Phase: Root Cause Analysis
Before attempting solubilization, you must characterize the specific physicochemical barrier preventing dissolution. Benzamide derivatives typically suffer from "Brick Dust" syndrome—high crystallinity and planarity leading to high lattice energy—rather than just high lipophilicity (Grease Ball).
The Solubility Decision Matrix
Use this logic flow to select the appropriate solubilization strategy based on your compound's specific properties.
Figure 1: Decision matrix for selecting solubilization strategies. Benzamides often fall into the "Lattice Limited" or "Planar Structure" categories due to intermolecular hydrogen bonding.
Troubleshooting Modules (Q&A Format)
Module 1: Salt Formation (For Ionizable Derivatives)
Context: Many bioactive benzamides (e.g., metoclopramide, procainamide) contain basic side chains (tertiary amines, piperazines). The benzamide core itself is neutral at physiological pH.
Q: I have a basic benzamide derivative, but the HCl salt is hygroscopic or oils out. What are my alternatives? A: While hydrochloride is the standard first-line salt, it often lowers the glass transition temperature (Tg) or creates hygroscopicity issues.
-
The Fix: Switch to counter-ions that increase lipophilicity or packing density.
-
Sulfonic Acids: Mesylate (methanesulfonic acid) or Tosylate often provide better crystallinity for benzamides than HCl.
-
Organic Acids: If the pKa difference is marginal (
), try Tartrate or Fumarate. These often form hydrogen-bonded networks that stabilize the crystal lattice without absorbing water.
-
-
Protocol: See Standard Operating Procedure 1 below.
Q: My compound precipitates when I dilute the salt formulation in buffer (pH 7.4). Why? A: This is the "pH-solubility profile" trap. The salt dissolves in the formulation (low pH), but upon dilution, the pH rises above the compound's pKa, reverting it to the insoluble free base.
-
The Fix: You must determine the pHmax (pH of maximum solubility). If the clinical target requires neutral pH solubility, salt formation alone is insufficient. You must combine it with a precipitation inhibitor (e.g., HPMC or PVP) to maintain a supersaturated state (the "Spring and Parachute" effect).
Module 2: Complexation (For Neutral/Planar Derivatives)
Context: If your benzamide lacks a basic center, salt formation is impossible. The planar aromatic rings, however, are ideal guests for Cyclodextrins (CD).
Q: How do I know if Cyclodextrin (CD) will work for my specific benzamide?
A: Benzamides form 1:1 inclusion complexes with
-
Thermodynamic Check: The binding constant (
) is usually stable if the guest molecule fits the cavity (approx. 6.0–6.5 Å diameter). -
Selection Guide:
- -CD: Good fit, but low water solubility itself (1.85 g/100mL). Risk of nephrotoxicity in parenteral use.
-
HP-
-CD (Hydroxypropyl): The Gold Standard. High solubility (>60 g/100mL) and disrupts the benzamide crystal lattice effectively. -
SBE-
-CD (Sulfobutylether): Best for IV formulations (e.g., Captisol® technology).
Q: I tried mixing them, but solubility didn't improve. What went wrong? A: Simple mixing is rarely sufficient. You need energy to drive the benzamide out of its crystal lattice and into the CD cavity.
-
The Fix: Use Kneading or Freeze-Drying .
-
Kneading: Triturate the benzamide and CD with a small amount of water/ethanol (slurry) for 45 minutes. The mechanical shear forces inclusion.
-
Co-evaporation: Dissolve both in a common solvent (Ethanol/Water) and rotovap.
-
Module 3: Amorphous Solid Dispersions (ASD)
Context: When lattice energy is the primary barrier (Melting point > 200°C).
Q: My ASD recrystallizes after 1 week. How do I stabilize it? A: Benzamides are prone to recrystallization due to strong intermolecular amide-amide hydrogen bonding.
-
The Fix: Select a polymer that acts as a hydrogen bond acceptor to compete with the benzamide-benzamide interaction.
-
PVP-VA (Copovidone): Excellent for benzamides. The vinyl acetate groups disrupt packing.
-
HPMCAS: If you need enteric protection.
-
-
Ratio: Start with a 1:3 (Drug:Polymer) ratio. 1:1 is rarely stable for high-melting benzamides.
Experimental Protocols
SOP 1: Salt Screening for Weakly Basic Benzamides
Objective: Identify a stable, non-hygroscopic salt form.
-
Preparation: Dissolve 100 mg of free base in minimal Acetone or Ethanol (warm if necessary).
-
Acid Addition: Add 1.1 equivalents of the selected acid (dissolved in the same solvent).
-
Screening Set: HCl, Methanesulfonic acid, Tartaric acid, Fumaric acid.
-
-
Crystallization:
-
Stir at room temperature for 2 hours.
-
If no precipitate: Cool to 4°C.
-
If still no precipitate: Add anti-solvent (Diisopropyl ether or Hexane) dropwise until turbid.
-
-
Analysis: Filter and dry. Analyze via DSC (Differential Scanning Calorimetry).
-
Success Criteria: Single sharp melting peak higher than the free base (indicates stability) or distinct from free base.
-
SOP 2: Phase Solubility Diagram (Higuchi-Connors)
Objective: Determine the stability constant (
-
Setup: Prepare aqueous solutions of HP-
-CD at increasing concentrations (0, 5, 10, 15, 20 mM). -
Saturation: Add excess benzamide derivative to each vial.
-
Equilibration: Shake at 25°C for 72 hours.
-
Quantification: Filter (0.45 µm) and analyze supernatant by HPLC/UV.
-
Calculation: Plot Solubility (
) vs. CD Concentration ( ).-
Where
is intrinsic solubility.
-
Quantitative Data Summary
Table 1: Solubility Impact of Different Strategies on a Model Benzamide (e.g., F8 derivative)
| Strategy | Solubility (mg/mL) | Mechanism | Pros | Cons |
| Free Base (Water) | < 0.01 | N/A | Baseline | Poor bioavailability |
| HCl Salt | > 50.0 | Ionization | Simple synthesis | Potential hygroscopicity; pH dependent |
| Cosolvent (20% Ethanol) | ~ 2.5 | Dielectric constant reduction | Easy to formulate | Toxicity limits; precipitation on dilution |
| HP- | ~ 15.0 | Inclusion complex | Stable; pH independent | High excipient bulk; cost |
| ASD (PVP-VA) | ~ 8.0 (Apparent) | Amorphous "Spring" | Enhances dissolution rate | Thermodynamically unstable (recrystallization risk) |
Data sourced and synthesized from comparative studies on benzamide solubility enhancement [1, 2].
References
-
Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Source: Frontiers in Pharmacology (2023). URL:[Link]
-
Solubility determination and modelling of benzamide in organic solvents. Source: Journal of Chemical Thermodynamics (via Imperial College London). URL:[Link]
-
Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach. Source: Molecules (2021).[1] URL:[Link]
-
Amorphous solid dispersions of enzalutamide and novel polysaccharide derivatives. Source: Scientific Reports (2020).[2] URL:[Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity. Source: Journal of Medicinal Chemistry (2011). URL:[Link]
Sources
- 1. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amorphous solid dispersions of enzalutamide and novel polysaccharide derivatives: investigation of relationships between polymer structure and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction temperature for 5-bromo-2-isopropoxybenzamide formation
Welcome to the Technical Support Center for the synthesis of 5-bromo-2-isopropoxybenzamide. This molecule serves as a critical intermediate in the development of complex pharmaceuticals and agrochemicals[1]. The presence of both a halogen (bromine) and an ether linkage (isopropoxy group) on the aromatic ring introduces specific thermal sensitivities. Elevated temperatures can drive unwanted side reactions, such as the dealkylation (cleavage) of the isopropoxy ether[2] or the thermal degradation of coupling reagents.
This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to help you optimize the reaction temperature across three distinct synthetic pathways.
Acid Chloride-Mediated Amidation (Schotten-Baumann / Anhydrous)
Q: What is the optimal temperature profile for converting 5-bromo-2-isopropoxybenzoyl chloride to the corresponding benzamide? A: The optimal temperature is a strict gradient from 0 °C to Room Temperature (20–25 °C) .
The Causality: The nucleophilic acyl substitution between the highly electrophilic acid chloride and ammonia (or an amine) is highly exothermic[3]. If the reaction is initiated at room temperature, the localized thermal spike can drive two critical side reactions:
-
Hydrolysis: Any trace moisture in the system will rapidly outcompete the amine at higher temperatures, hydrolyzing the acid chloride back to 5-bromo-2-isopropoxybenzoic acid[3].
-
Ether Cleavage: The localized heat, combined with the generation of HCl byproduct, can act to cleave the isopropoxy ether group, leading to a 5-bromo-2-hydroxybenzamide impurity[2]. By initiating the reaction at 0 °C, you restrict the kinetic energy of the system, allowing the amine to form the tetrahedral intermediate without thermal runaway[3].
Self-Validating Protocol: Anhydrous Acid Chloride Amidation
-
Preparation: Dissolve 5-bromo-2-isopropoxybenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM). Chill the flask to 0 °C using an ice-water bath.
-
Amine Addition: Slowly add a solution of the amine (1.1 eq) and triethylamine (2.0 eq) in DCM dropwise over 15 minutes. Self-Validation Checkpoint: The formation of a white precipitate (triethylammonium chloride) should be immediately visible, confirming that the nucleophilic attack and HCl generation are occurring.
-
Thermal Gradient: Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C) over 2 hours.
-
Completion Check: Quench a 10 µL aliquot in methanol. TLC (Hexanes/EtOAc) should show the complete disappearance of the acid chloride (which appears as a methyl ester on the TLC plate due to the methanol quench) and the appearance of the highly polar amide product.
Coupling Reagent-Mediated Synthesis (HATU)
Q: My amidation using HATU is proceeding slowly. Can I heat the reaction to 50–60 °C to accelerate the formation of 5-bromo-2-isopropoxybenzamide? A: No. Heating must be strictly avoided. The reaction must be maintained at Room Temperature (20–25 °C) .
The Causality: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a thermally unstable uronium salt[4]. Heating HATU solutions above 50 °C leads to rapid decomposition, which not only destroys the reagent's coupling activity but also poses a severe explosion risk if heated under confinement[5]. Furthermore, the extraordinary coupling efficiency of HATU relies on a hydrogen-bonded 7-membered cyclic transition state facilitated by the pyridine nitrogen atom[4]. This highly ordered transition state is entropically disfavored at elevated temperatures. Heat will instead drive the formation of non-reactive guanidinium byproducts.
Caption: Mechanism of HATU activation of 5-bromo-2-isopropoxybenzoic acid and the risk of thermal degradation.
Self-Validating Protocol: HATU-Mediated Amidation
-
Pre-activation: In a flame-dried flask, dissolve 5-bromo-2-isopropoxybenzoic acid (1.0 eq) in anhydrous DMF at room temperature (20 °C). Add DIPEA (2.0 eq), followed by HATU (1.1 eq)[5].
-
Active Ester Formation: Stir for 5–10 minutes. Self-Validation Checkpoint: The solution will transition to a distinct yellow color, visually confirming the successful formation of the OAt-active ester intermediate[5].
-
Amidation: Add the amine (1.2 eq) to the yellow solution. Stir at room temperature for 2–4 hours.
-
Completion Check: LC-MS analysis should confirm the target mass (For primary amide with ammonia: Exact Mass 257.0, [M+H]+ = 258.0 m/z).
Catalytic Direct Amidation (Boronic Acid Catalysis)
Q: I want to synthesize the amide directly from the carboxylic acid without using hazardous coupling reagents or acid chlorides. What are the thermal requirements? A: Historically, direct amidation required harsh thermal dehydration (refluxing toluene at 110–140 °C ) to drive off water. However, using modern boronic acid catalysts, this can be optimized to Room Temperature to 65 °C .
The Causality: Boronic acids, such as 5-methoxy-2-iodophenylboronic acid (MIBA) or (2-(Thiophen-2-ylmethyl)phenyl)boronic acid, act as Lewis acids to form a highly reactive acylborate intermediate[6]. By introducing activated molecular sieves (4Å) into the reaction vessel at ambient temperatures, the water byproduct is physically sequestered. This shifts the thermodynamic equilibrium toward the amide product without the need for extreme thermal energy, thereby protecting the halogen and ether functionalities of the 5-bromo-2-isopropoxybenzene ring from degradation[6].
Caption: Decision matrix for selecting the amidation pathway based on temperature constraints.
Self-Validating Protocol: Catalytic Direct Amidation
-
Setup: Combine 5-bromo-2-isopropoxybenzoic acid (1.0 eq), the amine (1.0 eq), and 5 mol% of (2-(Thiophen-2-ylmethyl)phenyl)boronic acid in anhydrous DCM[6].
-
Dehydration: Add 500 mg/mmol of freshly activated 4Å molecular sieves.
-
Reaction: Stir at room temperature (or heat gently to a maximum of 65 °C if using a less nucleophilic amine) for 12–24 hours[6]. Self-Validation Checkpoint: The physical integrity of the molecular sieves should remain intact; if they begin to powder excessively, the stirring rate is too high, which can cause mechanical degradation and complicate filtration.
Quantitative Data Summary: Amidation Temperature Optimization
| Synthetic Pathway | Optimal Temp Range | Expected Yield | Primary Thermal Risk | Key Reagents |
| Acid Chloride | 0 °C → 25 °C | 85–95% | Exothermic runaway leading to hydrolysis or ether cleavage. | SOCl₂, Et₃N, DCM |
| HATU Coupling | 20 °C → 25 °C | 90–98% | Violent decomposition of HATU >50 °C; loss of active ester. | HATU, DIPEA, DMF |
| Boronic Acid Cat. | 25 °C → 65 °C | 75–85% | Incomplete conversion if water is not sequestered properly. | MIBA, 4Å Sieves |
References
-
National Institutes of Health (NIH). "Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products". PMC. Available at:[Link]
-
OrgoSolver. "Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps". Orgosolver.com. Available at:[Link]
-
Wikipedia. "HATU". Wikipedia.org. Available at: [Link]
-
Organic Chemistry Portal. "Amide synthesis by acylation". Organic-chemistry.org. Available at:[Link]
Sources
- 1. 5-Bromo-2-isopropoxy-1,3-dimethylbenzene | 95717-61-6 | Benchchem [benchchem.com]
- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgosolver.com [orgosolver.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amide synthesis by acylation [organic-chemistry.org]
Alternative coupling agents for synthesizing sterically hindered benzamides
Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of sterically hindered benzamides (e.g., coupling 2,6-disubstituted benzoic acids with bulky amines like tert-butylamine or adamantylamine). Standard protocols often fail in these microenvironments, leading to frustration and wasted materials.
This guide provides a deep dive into the causality of these failures and offers field-proven, self-validating methodologies to overcome them.
Diagnostic Overview: The Steric Penalty in Amidation
When you attempt to couple a bulky benzoic acid using standard carbodiimides (like EDC or DCC), the reaction typically stalls. The causality lies in the kinetics of the O-acylisourea intermediate. The extreme steric bulk of the aromatic ring severely retards the rate of the amine's nucleophilic attack. Because the desired intermolecular amidation is too slow, the intermediate undergoes a rapid, irreversible intramolecular rearrangement to an inactive N-acylurea, or it simply hydrolyzes back to the starting material [[1]]().
To succeed, you must bypass the O-acylisourea pathway. The ideal activation strategy must generate an intermediate that is highly resistant to rearrangement and possesses a minimal atomic radius to reduce steric clashes during the transition state.
Alternative Coupling Agent Selection Matrix
To replace failing standard reagents, we rely on alternative coupling agents specifically validated for high-steric environments.
| Coupling Agent | Chemical Class | Mechanism & Causality for Hindered Substrates | Typical Yields |
| TFFH / BTFFH | Fluoroformamidinium | Generates highly reactive, sterically compact acyl fluorides in situ. The small van der Waals radius of fluorine minimizes transition-state steric clashes [[1]](). | 70–90% |
| SuFEx (SO₂F₂) | Sulfur Fluoride | Direct deoxofluorination to acyl fluorides. Exceptional for coupling electron-deficient, bulky amines under mild conditions 2. | 75–95% |
| T3P | Phosphonic Anhydride | Forms a reactive phosphinic anhydride. Produces water-soluble byproducts, enabling high-throughput synthesis with low epimerization 3. | 60–85% |
| COMU | Uronium Salt | Morpholino-based uronium. Superior to HATU for hindered acids because the morpholine oxygen acts as an internal hydrogen-bond acceptor, stabilizing the active ester. | 50–80% |
Troubleshooting Decision Tree
Decision matrix for selecting coupling strategies based on steric hindrance.
Self-Validating Experimental Protocols
Protocol 1: In Situ Acyl Fluoride Generation via TFFH
Acyl fluorides are uniquely stable to aqueous hydrolysis but highly reactive toward amines, making them the gold standard for sterically hindered benzamides 1. This protocol is designed as a self-validating system; you will analytically confirm the reactive intermediate before proceeding.
Step-by-Step Methodology:
-
Activation: Dissolve the hindered benzoic acid (1.0 eq) in anhydrous DCM (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 1.2 eq). Stir at room temperature for 30–60 minutes.
-
Self-Validation Checkpoint: Do not add the amine yet. Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS or ¹⁹F NMR. You must observe the complete disappearance of the starting acid and the appearance of the acyl fluoride mass/signal. Causality: If the acyl fluoride hasn't formed, adding the bulky amine will only lead to degradation.
-
Coupling: Once validated, add the sterically hindered amine (1.5 eq). For highly deactivated amines, heat the reaction to 40°C under a reflux condenser for 12–24 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Unreacted acyl fluoride will slowly hydrolyze back to the acid, washing into the aqueous layer. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.
Self-validating workflow for in situ acyl fluoride generation and amidation.
Protocol 2: T3P-Mediated Amidation for High-Throughput Synthesis
Propylphosphonic anhydride (T3P) is highly effective for moderately to highly hindered couplings and produces strictly water-soluble byproducts, eliminating the need for complex chromatography [[3]]().
Step-by-Step Methodology:
-
Preparation: In a dry flask, combine the hindered benzoic acid (1.0 eq) and the amine (1.1 eq) in EtOAc or DMF.
-
Activation: Add DIPEA (3.0 eq), followed by the dropwise addition of T3P (1.5 eq, 50% solution in EtOAc). Causality: Adding T3P last ensures the base is present to immediately neutralize the generated phosphinic acid, preventing amine protonation.
-
Reaction: Stir at 80°C for 16 hours. Hindered substrates require thermal energy to overcome the transition state barrier of the phosphinic anhydride intermediate.
-
Workup: Cool to room temperature and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. The T3P byproducts partition entirely into the aqueous phase.
Frequently Asked Questions (FAQs)
Q: My LC-MS shows a mass corresponding to [M + Coupling Agent]. What happened? A: This is the classic N-acylurea byproduct. When using carbodiimides (like EDC or DCC) with hindered amines, the O-to-N acyl migration outpaces the slow amidation step. You must switch to an acyl fluoride generator like TFFH or SuFEx reagents to completely bypass this mechanistic dead-end 2.
Q: Even HATU is failing to couple my 2,4,6-trimethylbenzoic acid (mesitoic acid) with adamantylamine. What is the next step? A: Uronium salts like HATU or COMU still create relatively bulky active esters (OAt/OBt). For extreme cases like N-(1-adamantyl)-2,4,6-trimethylbenzamide, classical coupling agents—including HATU and T3P—universally fail 4. You must pivot to either isolated acyl fluorides or utilize the Bode methodology (the addition of Grignard reagents to isocyanates or thiocarbamates) 5.
Q: Why prioritize acyl fluorides over acyl chlorides for hindered benzamides? A: Acyl fluorides are uniquely stable to aqueous hydrolysis but remain highly reactive toward nucleophilic amines. Their smaller atomic radius (fluorine vs. chlorine) significantly lowers the steric penalty in the transition state, making them ideal for bulky cross-couplings without the harsh, degrading conditions required to form acyl chlorides 1.
References
-
1 - ResearchGate
-
5 - ETH Zurich / CHIMIA
-
4 - Vrije Universiteit Amsterdam 4.2 - ResearchGate 5.3 - Benchchem
Sources
Technical Support Center: Troubleshooting Bromobenzamide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing bromobenzamide derivatives. While the bromine atom itself is generally stable during standard amidation, the activation of the benzoic acid carboxylate and the nucleophilicity of the incoming amine frequently trigger yield-limiting side reactions.
This portal provides root-cause analyses, quantitative comparisons, and self-validating protocols to ensure high-fidelity amide bond formation.
Core Reaction Pathways and Divergence Points
Reaction pathways and side reactions in bromobenzamide synthesis.
Diagnostic FAQs: Identifying and Resolving Side Reactions
Q1: Why does my LC-MS show a prominent +98 Da mass shift when using HATU or HBTU?
Root Cause: You are observing guanidinylation (or uronium formation). This occurs when a highly nucleophilic amine directly attacks the electrophilic carbon of the guanidinium/uronium coupling reagent (like HATU or HBTU) instead of the activated bromobenzoic ester[1]. The addition of the tetramethylguanidinium fragment adds exactly 98.10 Da to your amine's mass[2]. Solution: Change the order of reagent addition. Never expose the free amine directly to HATU/HBTU. Always pre-activate the bromobenzoic acid with the coupling reagent and base for 2–5 minutes to form the active ester before introducing the amine. Alternatively, switch to a non-uronium coupling reagent like EDC/HOBt or COMU.
Mechanistic divergence leading to guanidinylation side reactions.
Q2: I am using the acid chloride route (SOCl₂). Why am I recovering unreacted bromobenzoic acid and seeing imide (over-acylation) byproducts?
Root Cause:
-
Hydrolysis: The bromobenzoyl chloride intermediate is highly moisture-sensitive. Any adventitious water in your solvent or amine will rapidly hydrolyze the acid chloride back to bromobenzoic acid.
-
Over-acylation: If excess SOCl₂ is not completely removed before adding the amine, or if an excess of the highly reactive acyl chloride is present with a primary amine under strongly basic conditions, the initially formed bromobenzamide can act as a nucleophile and attack a second equivalent of acyl chloride, forming an imide[3]. Solution: Rigorously dry all solvents. Evaporate all excess SOCl₂ or oxalyl chloride in vacuo before re-dissolving the intermediate in anhydrous DCM. Add the acyl chloride dropwise to a cooled solution of the amine to maintain the amine in stoichiometric excess locally.
Quantitative Comparison of Coupling Reagents
To minimize side reactions, selecting the correct coupling reagent based on your amine's nucleophilicity and steric hindrance is critical. Recent mechanistic studies demonstrate that aliphatic amines are guanylated faster using HATU than HBTU, making reagent selection paramount[4].
| Coupling Reagent | Activation Rate | Guanidinylation Risk | Epimerization Risk | Recommended Use Case for Bromobenzamides |
| HATU | Very Fast | High (+98 Da) | Low | Sterically hindered amines; strict pre-activation required. |
| HBTU | Fast | Moderate (+98 Da) | Low | Routine couplings; requires pre-activation. |
| EDC / HOBt | Moderate | Zero | Moderate | Primary amines; aqueous workup friendly (water-soluble urea). |
| COMU | Very Fast | Zero | Very Low | High-efficiency couplings where uronium side reactions must be avoided. |
| Oxalyl Chloride | Instantaneous | Zero | High (if chiral) | Electron-deficient amines (anilines); requires strictly anhydrous conditions. |
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. They include mandatory in-process quality control (QC) checks to ensure the causality of each step is verified before proceeding.
Protocol A: Optimized HATU-Mediated Amidation (Zero-Guanidinylation Method)
Designed for sterically hindered or poorly nucleophilic amines where HATU's reactivity is required, but guanidinylation must be suppressed.
Step 1: Pre-Activation (The Critical Step)
-
Dissolve 4-bromobenzoic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere.
-
Add DIPEA (3.0 equiv, 3.0 mmol). Causality: Base deprotonates the carboxylic acid, increasing its nucleophilicity toward HATU.
-
Add HATU (1.1 equiv, 1.1 mmol) in one portion. Stir at room temperature for exactly 5 minutes .
-
Self-Validation Check 1: Spot the reaction on a TLC plate (Hexanes/EtOAc 1:1) alongside the starting acid. The acid spot should disappear, replaced by a less polar active ester spot (HOAt ester). Do not proceed until this conversion is confirmed.
-
Step 2: Amine Introduction 4. Dissolve the amine (1.2 equiv, 1.2 mmol) in anhydrous DMF (2 mL). 5. Add the amine solution dropwise to the pre-activated ester mixture. Causality: Introducing the amine only after HATU has been consumed by the acid completely prevents the amine from attacking the HATU uronium carbon, eliminating the +98 Da side product. 6. Stir for 2–4 hours at room temperature.
-
Self-Validation Check 2: Pull a 10 µL aliquot, dilute in MeCN, and run a rapid LC-MS. Confirm the presence of the desired product mass [M+H]⁺ and the strict absence of the [Amine+98]⁺ peak.
Step 3: Workup 7. Quench with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 x 10 mL). Wash the organic layer with 1M HCl (to remove unreacted amine), water, and brine. Dry over Na₂SO₄ and concentrate.
Protocol B: Acid Chloride Route (Over-Acylation Prevention Method)
Designed for electron-deficient amines (e.g., anilines) that fail to react under standard coupling reagent conditions.
Step 1: Vilsmeier-Haack Activation
-
Suspend 4-bromobenzoic acid (1.0 equiv, 5.0 mmol) in anhydrous DCM (15 mL) under nitrogen.
-
Add oxalyl chloride (1.5 equiv, 7.5 mmol) dropwise at 0 °C.
-
Add exactly 2 drops of anhydrous DMF. Causality: DMF acts as a catalyst, forming the highly electrophilic Vilsmeier-Haack intermediate, which accelerates the chlorination while allowing the reaction to proceed at room temperature rather than reflux.
-
Stir at room temperature for 2 hours until gas evolution (CO, CO₂) ceases and the solution becomes homogeneous.
-
Self-Validation Check 1: Quench a 10 µL aliquot in 100 µL of methanol. Run TLC or GC-MS to confirm 100% conversion to the methyl 4-bromobenzoate. This confirms the acid chloride has formed completely.
-
Step 2: Reagent Purging 5. Concentrate the reaction mixture in vacuo to complete dryness. Causality: Removing all excess oxalyl chloride and dissolved HCl prevents the formation of amine-hydrochloride salts and eliminates the risk of imide (over-acylation) formation in the next step.
Step 3: Amidation 6. Re-dissolve the crude 4-bromobenzoyl chloride in anhydrous DCM (10 mL). 7. In a separate flask, dissolve the amine (1.1 equiv) and Triethylamine (2.0 equiv) in DCM (10 mL) and cool to 0 °C. 8. Add the acid chloride solution dropwise to the amine solution. Causality: Adding the electrophile to the nucleophile ensures the amine is always in excess relative to the acid chloride, further preventing over-acylation. 9. Stir for 1 hour, warming to room temperature. Work up by washing with water and brine.
References
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: RSC Advances (RSC Publishing) URL:[Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
- 1. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR spectrum interpretation of 5-Bromo-2-isopropoxy-N-isopropylbenzamide
Technical Assessment: Structural Elucidation of 5-Bromo-2-isopropoxy-N-isopropylbenzamide via 1H NMR
Executive Summary & Objective
This guide provides a technical analysis of the 1H NMR spectrum for 5-Bromo-2-isopropoxy-N-isopropylbenzamide . As a key intermediate in the synthesis of antipsychotic benzamides (e.g., substituted benzamides similar to sulpiride or amisulpride analogs), accurate structural validation is critical.
Objective: To distinguish the target molecule from its non-brominated precursor and regioisomers by isolating two critical diagnostic features:
-
The "Isopropyl Duality": Differentiating the N-isopropyl amide moiety from the O-isopropyl ether moiety.
-
The Aromatic Fingerprint: Confirming the 1,2,5-substitution pattern (5-bromo position) versus the 1,2,4- or 1,2,3- isomers.
Experimental Protocol: Sample Preparation
To ensure reproducibility and minimize H-bonding variability in the amide region, the following protocol is recommended.
-
Solvent: Deuterated Chloroform (
, 99.8% D) + 0.03% TMS ( ).-
Rationale:
is non-polar, preventing solvent-solute H-bonding that can broaden the amide (-NH) signal or shift it unpredictably, which occurs in DMSO- .
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Note: High concentrations can cause stacking effects, shifting aromatic protons upfield.
-
-
Acquisition Parameters:
-
Frequency: 400 MHz or higher (essential to resolve the aromatic coupling constants).
-
Scans: 16–32 (sufficient for 1H).
-
Pulse Delay (D1):
2.0 seconds (to allow full relaxation of the amide proton).
-
Comparative Analysis: Target vs. Non-Brominated Analog
The most effective way to validate the structure is to compare the observed shifts against the theoretical expectations for the non-brominated precursor (2-isopropoxy-N-isopropylbenzamide ). The Bromine atom at position 5 exerts a specific deshielding effect on the ortho protons.
Table 1: Chemical Shift Assignments ( , 400 MHz)
| Position / Moiety | Proton Label | Target Molecule ( | Non-Brominated Analog ( | Multiplicity | ||
| Amide NH | NH | 7.80 - 8.00 | 7.80 - 8.00 | ~0 | Broad Singlet/Doublet | - |
| Aromatic H6 | Ar-H (ortho to C=O) | 8.25 | 8.20 | +0.05 | Doublet ( | |
| Aromatic H4 | Ar-H (ortho to Br) | 7.55 | 7.40 (as H4/H5 mix) | +0.15 | Doublet of Doublets ( | |
| Aromatic H3 | Ar-H (ortho to O-iPr) | 6.85 | 6.95 | -0.10 | Doublet ( | |
| O-Methine | 4.65 | 4.65 | 0 | Septet | ||
| N-Methine | 4.25 | 4.25 | 0 | Septet | ||
| O-Methyls | 1.40 | 1.40 | 0 | Doublet ( | ||
| N-Methyls | 1.25 | 1.25 | 0 | Doublet ( |
Key Insight: The Bromine atom is weakly electron-withdrawing by induction but electron-donating by resonance. However, in the NMR context, its mass and electronegativity typically cause a deshielding effect (downfield shift) on the ortho protons (H4 and H6) compared to the unsubstituted hydrogen.
Structural Logic & Assignment Workflow
The following diagram illustrates the logic flow for assigning the signals, specifically distinguishing the two isopropyl groups and the aromatic substitution pattern.
Caption: Logic flow for distinguishing regio-specific moieties in 5-Bromo-2-isopropoxy-N-isopropylbenzamide.
Detailed Spectral Interpretation
A. The Aliphatic Region: Resolving the Isopropyls
Confusion often arises between the two isopropyl groups. The electronegativity difference between Oxygen (3.5) and Nitrogen (3.0) is the diagnostic tool.[1]
-
The O-Isopropyl Group (Ether):
-
Methine (CH): The oxygen atom is more electronegative, pulling electron density away from the adjacent CH. This results in a significant downfield shift to ~4.65 ppm .
-
Methyls (
): These appear as a doublet ( ) at ~1.40 ppm .
-
-
The N-Isopropyl Group (Amide):
-
Methine (CH): Nitrogen is less electronegative than oxygen. Furthermore, the amide resonance structure places partial double-bond character on the C-N bond, but the inductive deshielding is weaker than the ether oxygen. This signal appears upfield relative to the ether at ~4.25 ppm .
-
Methyls (
): These appear as a doublet ( ) at ~1.25 ppm .[2][3]
-
B. The Aromatic Region: 1,2,5-Substitution Pattern
The benzamide core creates a distinct electronic environment. The Amide group is electron-withdrawing (deshielding), while the Alkoxy group is electron-donating (shielding).
-
H6 (The "Deshielded" Proton):
-
Located ortho to the carbonyl of the amide. The anisotropy of the carbonyl group strongly deshields this proton.
-
Pattern: It has no ortho neighbor (C5 has Br). It only has a meta neighbor (H4).
-
Result: A sharp doublet with a small coupling constant (
) at the most downfield position (~8.25 ppm ).
-
-
H3 (The "Shielded" Proton):
-
Located ortho to the isopropoxy group. The oxygen lone pairs donate electron density into the ring via resonance, strongly shielding the ortho and para positions.
-
Pattern: It has an ortho neighbor (H4).
-
Result: A doublet with a large coupling constant (
) at the most upfield aromatic position (~6.85 ppm ).
-
-
H4 (The "Diagnostic" Proton):
-
Located meta to the isopropoxy group and ortho to the Bromine.
-
Pattern: It couples to H3 (ortho, large
) and H6 (meta, small ). -
Result: A doublet of doublets (dd) appearing between H3 and H6 (~7.55 ppm ).
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for chemical shift additivity rules).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent effects on benzene rings).[3][4][5]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[Link] (Reference for general benzamide and alkoxybenzene fragment shifts).
-
PubChem. 5-Bromo-2-hydroxybenzaldehyde (Fragment Analog).[Link] (Used to verify H3/H4/H6 coupling patterns in 5-bromo-2-oxygenated benzenes).
Sources
Mass Spectrometry Fragmentation Pattern of Brominated Benzamides: A Comparative Technical Guide
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of brominated benzamides, a critical structural motif in medicinal chemistry (e.g., PARP inhibitors, antipsychotics) and environmental science. Unlike rigid templates, this document focuses on the mechanistic causality of fragmentation, contrasting brominated benzamides with their chlorinated and non-halogenated analogs. It establishes a self-validating protocol for identifying these compounds using their unique isotopic signatures and "ortho-effect" fragmentation pathways.
Fundamental Principles: The Isotopic Signature
The primary differentiator of brominated benzamides in mass spectrometry is the unique isotopic abundance of bromine. Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine exists as two stable isotopes,
-
Diagnostic Value: Any fragment ion containing a single bromine atom will appear as a "doublet" separated by 2 m/z units with nearly equal intensity.
-
Validation Rule: If a putative brominated fragment does not exhibit this 1:1 doublet, it is a false positive (or the bromine has been lost).
Table 1: Comparative Isotopic Signatures (Benzamide Scaffold)
| Feature | Brominated Benzamide | Chlorinated Benzamide | Fluorinated Benzamide | Unsubstituted Benzamide |
| Isotopes | N/A | |||
| Abundance Ratio | 1 : 1 | 3 : 1 | Monoisotopic | N/A |
| Mass Shift (vs H) | +78 / +80 Da | +34 / +36 Da | +18 Da | 0 |
| Mass Defect | Negative (significant) | Negative (moderate) | Positive | Positive |
Fragmentation Mechanisms & Pathways
The fragmentation of brominated benzamides under Electron Ionization (EI) and Electrospray Ionization (ESI-CID) follows distinct but chemically related pathways. The presence of the bromine atom introduces specific "loss of radical" pathways that compete with the standard amide cleavages.
Electron Ionization (EI) - 70 eV
In EI, the molecular ion (
-
-Cleavage (Dominant): The bond between the carbonyl carbon and the amide nitrogen breaks, releasing a neutral amino radical (
) and forming a resonance-stabilized bromobenzoyl cation (m/z 183/185). -
Decarbonylation: The bromobenzoyl cation ejects carbon monoxide (CO, 28 Da) to form the bromophenyl cation (m/z 155/157).
-
Debromination:
-
Direct: Loss of
from the molecular ion to form the benzamide cation (m/z 120). -
Secondary: Loss of
from the bromophenyl cation to form the phenylene cation (m/z 76).
-
The "Ortho Effect" Differentiation
Differentiation of isomers (ortho- vs. meta-/para-) is a common analytical challenge.[1]
-
Ortho-Bromobenzamide: Exhibits a pronounced loss of the bromine radical (
) directly from the molecular ion due to the proximity of the amide group, which can stabilize the resulting cation or facilitate the leaving group departure through steric relief [1]. -
Meta/Para-Bromobenzamide: The loss of
(forming the benzoyl cation) is kinetically favored over the loss of the bromine radical.
Visualization of Fragmentation Pathways
The following diagram illustrates the competing pathways for a generic 4-bromobenzamide.
Caption: Figure 1. Competing fragmentation pathways for Bromobenzamide under EI (70 eV). The green dashed line indicates the pathway enhanced by the ortho-effect.
Experimental Data & Protocol
Recommended Instrument Parameters
To reproduce these patterns, the following "Self-Validating" protocol is recommended.
| Parameter | Setting | Rationale |
| Ionization Mode | EI (70 eV) | Standardizes fragmentation for library matching. |
| Source Temp | 230 °C | Prevents thermal degradation while ensuring vaporization. |
| Scan Range | m/z 50 - 300 | Covers all key fragments (76 to 201) without excess noise. |
| Threshold | 100 counts | Filters background noise to preserve low-intensity isotope peaks. |
Diagnostic Ion Table (4-Bromobenzamide)
The following table summarizes the expected ions. Use this for peak assignment.
| Fragment Ion Identity | Formula | m/z ( | m/z ( | Relative Abundance (Approx) |
| Molecular Ion ( | 199 | 201 | High (Doublet) | |
| Bromobenzoyl Cation | 183 | 185 | Base Peak (100%) | |
| Bromophenyl Cation | 155 | 157 | Medium (40-60%) | |
| Benzamide Cation | 120 | 120 | Low (Higher in ortho) | |
| Phenylene Cation | 76 | 76 | Medium | |
| Benzyne Fragment | 50 | 50 | Low |
Comparative Performance Analysis
When selecting a benzamide scaffold for drug development, the choice of halogen affects not just biological activity but analytical detectability.
-
Vs. Chlorinated Analogs: Brominated compounds offer superior background discrimination in complex matrices (e.g., plasma) due to the distinct 1:1 isotope doublet and significant negative mass defect. Chlorinated analogs (3:1) are more easily confused with natural organic background.
-
Vs. Fluorinated Analogs: While fluorine is common in medicinal chemistry, it lacks an isotopic signature, making metabolite identification (MetID) significantly harder without high-resolution MS (HRMS). Bromine acts as an intrinsic "label" for tracing metabolic pathways.
Isomer Differentiation Workflow
To distinguish ortho-bromobenzamide from para-bromobenzamide without NMR:
-
Calculate Ratio
. -
Decision:
-
If
(Significant debromination) Suspect Ortho . -
If
(Dominant -cleavage) Suspect Meta/Para .
-
Caption: Figure 2. Decision tree for differentiating bromobenzamide isomers based on the "Ortho Effect".
References
-
NIST Mass Spectrometry Data Center. "Benzamide, 2-bromo-N-(4-bromophenyl)- Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]
- Smith, R. M. "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience, 2nd Edition. (General reference for McLafferty and alpha-cleavage mechanisms).
-
Todua, N. G., & Mikaia, A. I. "Ortho and Para effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids." Mass Spectrometry Reviews, 2016. [Link]
Sources
Resolving Amide and Ether Moieties in Benzamide Derivatives: A Comparative Guide to ATR vs. Transmission FTIR
Target Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge in Benzamide Characterization
Benzamide derivatives (such as metoclopramide, sulpiride, and various procainamide analogs) are foundational pharmacophores in modern drug development. Characterizing their structural integrity—specifically the amide linkages and aryl-ether substituents—is paramount for quality control, formulation stability, and patent protection.
Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this structural analysis. However, the choice of sampling modality fundamentally alters the spectral output and workflow efficiency. As a Senior Application Scientist, I frequently encounter discrepancies in spectral libraries when transitioning Active Pharmaceutical Ingredients (APIs) from R&D (which often uses transmission FTIR) to QA/QC (which heavily relies on ATR-FTIR). This guide objectively compares Attenuated Total Reflectance (ATR) against traditional Transmission (KBr pellet) methodologies, providing the mechanistic causality behind their performance differences.
Mechanistic Causality of Benzamide FTIR Peaks
Before comparing instrument modalities, we must establish the physical causality behind the target vibrational modes in benzamides. Identifying these groups requires precision, as their dipole moments dictate the intensity of the resulting infrared absorption.
-
Amide I Band (1650–1690 cm⁻¹): This peak is mainly attributed to the carbonyl (C=O) stretching vibration[1]. In solid-state benzamides, this peak is highly sensitive to intermolecular hydrogen bonding. Stronger hydrogen bonding weakens the C=O double bond character, predictably shifting the absorption to lower wavenumbers.
-
Amide II Band (1500–1550 cm⁻¹): This is a complex, out-of-phase combination of N-H in-plane bending and C-N stretching. It is often used in tandem with the Amide I band to confirm the secondary structure and conjugation of the amide group.
-
Aryl-Ether Band (1200–1275 cm⁻¹): Driven by the asymmetric C-O-C stretching vibration. The conjugation of the ether oxygen with the aromatic ring strengthens the C-O bond, pushing the absorption to a higher frequency (typically 1275-1200 cm⁻¹) compared to standard aliphatic ethers[2].
Comparative Performance: ATR-FTIR vs. Transmission FTIR
While both techniques map the same molecular vibrations, their optical physics differ vastly. passes the full IR beam through the bulk sample, whereas relies on an Internal Reflection Element (IRE) to create an evanescent wave that penetrates only the surface[3].
The table below summarizes the quantitative and qualitative performance data of both modalities when analyzing benzamides.
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) | Mechanistic Causality |
| Sample Preparation Time | < 1 minute | 10–15 minutes | ATR requires direct surface contact with no dilution[3]; KBr requires homogeneous milling and vacuum pressing to prevent light scattering. |
| Amide I Peak (~1650 cm⁻¹) | High resolution, lower relative intensity | High absolute intensity, prone to broadening | ATR penetration depth ( |
| Aryl-Ether Peak (~1250 cm⁻¹) | Enhanced relative intensity | Standard relative intensity | The evanescent wave penetrates deeper into the sample at lower wavenumbers, artificially enhancing the fingerprint region[4]. |
| Moisture Interference | Minimal (Diamond is inert) | High (KBr is hygroscopic) | KBr rapidly absorbs atmospheric H₂O, creating a broad O-H band (~3300 cm⁻¹ and ~1640 cm⁻¹) that can obscure the Amide I region[3]. |
| Signal-to-Noise Ratio (SNR) | Excellent for bulk surface analysis | Superior for trace components | Transmission passes the full beam through the sample; ATR relies on a micro-layer of interaction, making it less sensitive to trace impurities[5]. |
Workflow and Decision Matrix
Selecting the correct FTIR modality depends on the phase of drug development. The following logical workflow illustrates the decision-making process for benzamide analysis.
Caption: FTIR modality selection and analytical workflow for benzamide characterization.
Self-Validating Experimental Protocol
To ensure scientific integrity, every analytical workflow must be a self-validating system. The following protocol guarantees that the data collected is an accurate representation of the benzamide molecule, free from instrumental or preparative artifacts.
Step 1: Background Validation
-
Action: Clean the ATR diamond crystal with a volatile solvent (e.g., isopropanol) and collect a background spectrum in ambient air.
-
Self-Validation Check: The resulting baseline must sit flat at 100% Transmittance (or 0 Absorbance) across the 4000–400 cm⁻¹ range. Any residual peaks indicate crystal contamination, necessitating recleaning before proceeding.
Step 2: Sample Preparation & Application
-
Action (ATR): Place 2–5 mg of the solid benzamide directly onto the crystal and apply pressure using the anvil.
-
Action (Transmission): Mill 1–2 mg of sample with 100 mg of anhydrous KBr, then press under vacuum (10 tons) to form a transparent pellet.
-
Self-Validation Check: For ATR, the force gauge must click or reach the manufacturer's specified torque. This ensures the sample is intimately pressed into the 1–2 µm penetration depth of the evanescent wave[4]. For Transmission, the pellet must be visually transparent; opacity indicates excessive particle size scattering, which will artificially elevate the baseline.
Step 3: Spectral Acquisition
-
Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to optimize the Signal-to-Noise Ratio.
-
Self-Validation Check: Inspect the maximum absorbance peak (typically the Amide I band[1]). It must fall between 0.2 and 0.8 AU. Values >1.0 AU deviate from Beer-Lambert linearity, requiring reduced sample pressure (ATR) or higher dilution (Transmission).
Step 4: Data Processing & ATR Correction
-
Action: Apply an ATR correction algorithm to the raw ATR spectrum.
-
Self-Validation Check: Because the penetration depth of the IR beam is directly proportional to the wavelength[4], low-wavenumber peaks (Aryl-Ether at 1250 cm⁻¹) appear artificially intense compared to high-wavenumber peaks (Amide I at 1650 cm⁻¹). Post-correction, the relative intensity ratio of the Amide I peak to the Aryl-Ether peak should mathematically shift to match established transmission libraries, confirming the optical anomaly has been resolved.
References
-
Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides". Specac.com.[Link]
-
Specac Ltd. "Explainer: The difference between IR, FTIR, and ATR-FTIR". Specac.com.[Link]
-
Agilent Technologies. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques". Agilent.com.[Link]
-
Chemistry LibreTexts. "Infrared Spectroscopy". Libretexts.org.[Link]
-
Scribd. "FT-IR Spectrum Table | Amine | Ester". Scribd.com.[Link]
Sources
A Comparative Guide to the Crystallography of N-isopropylbenzamide and its Analogs: From Single Crystal to Structural Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the benzamide scaffold remains a cornerstone for the design of novel molecules with tailored properties. The seemingly subtle substitution on the amide nitrogen can profoundly influence the molecule's three-dimensional conformation, its packing in the solid state, and ultimately its biological activity or material characteristics. This guide provides a detailed comparative analysis of the X-ray crystallography data of N-isopropylbenzamide, serving as a focal point, against a backdrop of other N-substituted benzamide derivatives. We will delve into the experimental nuances of obtaining high-quality crystallographic data and explore alternative analytical techniques that offer complementary structural insights.
The Significance of the N-Substituent: A Conformational Tale
The N-isopropyl group, with its branched alkyl nature, introduces a moderate steric hindrance around the amide bond. This steric influence, balanced with electronic effects, dictates the preferred conformation of the molecule in the crystal lattice. Understanding this conformation is critical as it can mimic the bioactive conformation when bound to a biological target.
A seminal study on the crystal structure of N-isopropylbenzamide reveals a monoclinic crystal system with the space group P2₁/c.[1] The dihedral angle between the amide group and the phenyl ring is a crucial parameter, found to be 30.0(3)°.[1][2] This non-planar arrangement is a compromise between the resonance stabilization that favors planarity and the steric repulsion between the isopropyl group and the ortho-hydrogens of the phenyl ring.
In contrast, the substitution on the nitrogen with different groups can lead to significant conformational changes. For instance, in N-aryl amides, the degree of twisting between the phenyl rings is a key determinant of the crystal packing.[3][4] Computational studies on N-aryl amides have shown that the interplay of steric and electronic effects governs the rotational barriers and preferred conformations.[3]
Comparative Analysis of Crystallographic Data
To illustrate the impact of the N-substituent and ring modifications, the following table summarizes the crystallographic data for N-isopropylbenzamide and a selection of other N-substituted benzamide derivatives.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (Amide/Phenyl) (°) | Reference |
| N-isopropylbenzamide | C₁₀H₁₃NO | Monoclinic | P2₁/c | 5.0093(7) | 10.1250(13) | 9.6714(14) | 104.133(7) | 30.0(3) | [1] |
| N-(diisopropylphosphanyl)benzamide | C₁₃H₂₀NOP | - | - | - | - | - | - | - | [5] |
| 2-benzoyl-N,N-diethylbenzamide (Form I) | C₁₈H₁₉NO₂ | Orthorhombic | P2₁2₁2₁ | 10.937(5) | 13.987(5) | 9.896(4) | 90 | - | [6] |
| 2-benzoyl-N,N-diethylbenzamide (Form II) | C₁₈H₁₉NO₂ | Monoclinic | P2₁/c | 10.134(1) | 14.123(1) | 11.234(1) | 105.78(1) | - | [6] |
| N-[4-(trifluoromethyl)phenyl]benzamide | C₁₄H₁₀F₃NO | Triclinic | P1 | - | - | - | - | ~60 | [4] |
| N-(4-methoxyphenyl)benzamide | C₁₄H₁₃NO₂ | Monoclinic | P2₁/c | - | - | - | - | ~60 | [4] |
Note: Complete crystallographic data for N-(diisopropylphosphanyl)benzamide was not available in the referenced abstract.
The data clearly indicates that even minor changes, such as the introduction of a second alkyl group on the nitrogen or the presence of different polymorphs, can lead to different crystal systems and unit cell parameters.[6] The dihedral angle between the aromatic rings in N-aryl benzamides is significantly larger than that of the amide/phenyl angle in N-isopropylbenzamide, highlighting the profound impact of the substituent's nature.[4]
Experimental Protocols: A Practical Guide to Obtaining Quality Crystals
The journey from a synthesized compound to a high-resolution crystal structure is paved with meticulous experimental work. The quality of the single crystal is paramount for a successful X-ray diffraction experiment.
Synthesis of N-isopropylbenzamide Derivatives
A general and reliable method for the synthesis of N-substituted benzamides involves the reaction of a substituted benzoyl chloride with the corresponding amine.[1][7]
Caption: General workflow for the synthesis of N-isopropylbenzamide derivatives.
Step-by-Step Protocol:
-
Acid Chloride Formation: The corresponding benzoic acid is converted to its acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Amidation: The crude benzoyl chloride is then reacted with isopropylamine in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, typically pyridine or triethylamine, is added to neutralize the HCl byproduct.
-
Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove impurities, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography.
Crystallization Techniques
Growing single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and systematic screening of conditions.
Caption: Common crystallization methods for small organic molecules.
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
Causality Behind Experimental Choices: The choice of solvent is critical. A good crystallization solvent is one in which the compound has moderate solubility at room temperature and higher solubility at elevated temperatures (for cooling crystallization) or one that evaporates at a suitable rate (for slow evaporation). The purity of the compound is also crucial, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.[8]
X-ray Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and processed to determine the unit cell dimensions, space group, and the electron density map, from which the atomic positions are determined.
Alternative and Complementary Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable insights into the conformational dynamics and solution-state structure of N-isopropylbenzamide derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[9][10] For N-substituted benzamides, variable-temperature NMR studies can provide information on the rotational barriers around the amide C-N bond and the C(aryl)-C(O) bond.[11] The presence of distinct signals for atoms that would be equivalent under free rotation can indicate the presence of stable conformers in solution.[10]
Key NMR Parameters for Conformational Analysis:
-
Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation.
-
Nuclear Overhauser Effect (NOE): NOE correlations provide information about through-space proximity between protons, which can be used to determine relative stereochemistry and conformation.
-
Coupling Constants: Three-bond coupling constants (³J) are related to the dihedral angle between the coupled nuclei through the Karplus equation, providing quantitative conformational information.
Computational Chemistry
Computational modeling, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for predicting and understanding the conformational preferences of molecules.[3][12] These methods can be used to:
-
Calculate the relative energies of different conformers: This helps to identify the most stable conformations in the gas phase or in solution (using solvent models).[3]
-
Predict spectroscopic properties: Calculated NMR chemical shifts and coupling constants can be compared with experimental data to validate the predicted conformations.
-
Analyze intermolecular interactions: Computational methods can be used to study the nature and strength of hydrogen bonds and other non-covalent interactions that govern crystal packing.[4]
Caption: Relationship between X-ray crystallography, NMR, and computational chemistry.
Conclusion: An Integrated Approach to Structural Elucidation
The determination of the three-dimensional structure of N-isopropylbenzamide derivatives is a multifaceted endeavor that benefits from an integrated approach. X-ray crystallography provides the gold standard for solid-state structure, offering a static snapshot of the molecule's preferred conformation and packing arrangement. However, to gain a comprehensive understanding of the molecule's behavior, particularly in a biological context, it is essential to complement crystallographic data with insights from solution-state techniques like NMR and the predictive power of computational chemistry. By combining these methodologies, researchers can build a more complete picture of the structure-property relationships that govern the function of these important molecules.
References
-
Ruiu, C. et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2367. [Link]
-
Al-Omary, F. A. M. et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme: synthesis, in vitro evaluation, and docking studies. Drug Design, Development and Therapy, 8, 293–307. [Link]
-
Varma, S. et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]
-
Koval, O. et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molecules, 27(22), 8001. [Link]
-
Stephenson, N. A. et al. (2008). N-Isopropylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1005. [Link]
-
Gavezzotti, A. (2008). Crystal Structure Analysis and Reactivity of N-Alkyl- and N-Acyldioxathiazinanes. ResearchGate. [Link]
-
Abraham, R. J. et al. (2015). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Magnetic Resonance in Chemistry, 53(10), 837-847. [Link]
-
Li, Z. et al. (2018). Structure–function relationships in single molecule rectification by N-phenylbenzamide derivatives. New Journal of Chemistry, 42(19), 15838-15845. [Link]
-
Abraham, R. J. et al. (2015). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. PubMed. [Link]
-
Rittner, R. & Tormena, C. F. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]
-
Chen, T. et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]
-
Koval, O. et al. (2025). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. ResearchGate. [Link]
-
Beaver, M. G. et al. (2019). Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of 2° and 3° N-Aryl Amides. NSF-PAR. [Link]
-
Kruger, G. J. & Rademeyer, C. J. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals, 36(4), 103-107. [Link]
-
Smith, A. D. et al. (2022). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. IUCr Journals, 78(2), 204-213. [Link]
-
Keretsu, S. et al. (2021). Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. PeerJ, 9, e11929. [Link]
-
Quispe-Díaz, S. et al. (2024). Discovery of N-Aryl-Benzimidazolone Analogs as Novel Potential HSP90 Inhibitors: A Computational Approach. MDPI. [Link]
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Balkrishna, S. J. R. S. (2014). Crystal Structure Studies on Some of Benzamide Ring Substituted Isoselenazolones and Symmetric Diaryl Monoselenides Derived from Benzamides. ResearchGate. [Link]
-
LibreTexts. (2021). 4.1: Conformation Analysis of Alkanes. Chemistry LibreTexts. [Link]
-
Urban, J. et al. (2026). Hydrogen-bond-assisted configurational diversity of benzamidines: experimental and theoretical study. RSC Publishing. [Link]
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Mondal, S. et al. (2016). Effect of halogen bonding interaction on supramolecular assembly of halogen-substituted phenylpyrazinamides. CrystEngComm, 18(30), 5695-5707. [Link]
-
Stephenson, N. A. et al. (2008). N-Isopropyl-benzamide. PubMed. [Link]
-
Al-Masoudi, N. A. et al. (2023). SYNTHESIS, CRYSTAL STRUCTURE, DFT CALCULATION AND HIRSHFELD SURFACE ANALYSIS OF N-(4-METHYL PHENYL)-2-(3-NITRO-BENZAMIDO) BENZAMIDE. Semantic Scholar. [Link]
-
Zhang, Y. et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. [Link]
-
Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Nanalysis. [Link]
-
Sakamoto, R. et al. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. MDPI. [Link]
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Validating purity of 5-Bromo-2-isopropoxy-N-isopropylbenzamide using TLC
Comparative Guide: Validating the Purity of 5-Bromo-2-isopropoxy-N-isopropylbenzamide via High-Performance Thin Layer Chromatography (HPTLC)
As a Senior Application Scientist, I frequently encounter the challenge of rapidly and reliably validating the purity of complex pharmaceutical intermediates. 5-Bromo-2-isopropoxy-N-isopropylbenzamide is a prime example—a sterically hindered, halogenated benzamide derivative whose purity is critical for downstream synthetic success and biological assay integrity.
While High-Performance Liquid Chromatography (HPLC) is the gold standard for final Active Pharmaceutical Ingredient (API) release, High-Performance Thin Layer Chromatography (HPTLC) offers a rapid, cost-effective, and highly parallel alternative for in-process purity validation and impurity profiling[1]. This guide objectively compares these modalities and provides a self-validating experimental framework for this specific compound.
Mechanistic Profiling & Chromatographic Strategy
To design a robust chromatographic system, we must first analyze the analyte's chemical morphology to establish causality for our method development:
-
Aromatic Core & Halogenation: The benzamide ring provides strong UV chromophore activity (optimal at 254 nm). The 5-bromo substituent significantly increases the molecule's lipophilicity and alters its electron density.
-
Ether Linkage: The 2-isopropoxy group is bulky and electron-donating, contributing to moderate polarity.
-
Amide Bond: The N-isopropyl amide acts as both a hydrogen bond donor and acceptor, serving as the primary interaction site with the silanol groups of a normal-phase silica stationary phase.
Because of this mixed polarity, Normal-Phase HPTLC using Silica Gel 60 is the optimal choice. The mobile phase must balance a non-polar hydrocarbon (to drive migration) with a polar modifier (to compete for silanol active sites).
Caption: HPTLC Purity Validation Workflow for Benzamide Derivatives.
Comparative Modalities for Purity Validation
How does HPTLC stack up against traditional TLC and HPLC for this specific benzamide derivative? Traditional TLC is often limited to semi-quantitative, classical procedures, whereas modern HPTLC instrumentation bridges the gap between rapid screening and precise quantification, bringing its reliability closer to HPLC[2],[1].
Table 1: Performance Comparison of Analytical Modalities for Benzamide Derivatives
| Analytical Modality | Resolution (Rs) | Analysis Time (per 10 samples) | Solvent Consumption | Limit of Detection (LOD) | Primary Application |
| Classical NP-TLC | Moderate | 15 mins | ~10 mL | ~0.5 µg | Rapid qualitative in-process control |
| HPTLC (Automated) | High | 25 mins | ~15 mL | ~50 ng | Quantitative purity & impurity profiling |
| RP-TLC (C18) | Moderate | 35 mins | ~15 mL | ~0.1 µg | Resolving highly lipophilic analogs |
| HPLC-UV | Very High | 150 mins (serial) | ~150 mL | <10 ng | Final API release testing |
Self-Validating HPTLC Experimental Protocol
To ensure trustworthiness, the following protocol is designed as a self-validating system. Every step includes the causality behind the experimental choice to guarantee scientific integrity.
Step 1: Stationary Phase Preparation
-
Action: Use HPTLC Silica gel 60 F254 glass plates (20 x 10 cm). Pre-wash the plates by developing them in 100% methanol, then activate in an oven at 120°C for 20 minutes.
-
Causality: Pre-washing removes adventitious organic binders and adsorbed environmental water from the silica matrix. Activation ensures the silanol groups are fully available for hydrogen bonding with the N-isopropyl amide, guaranteeing reproducible Retention Factor (Rf) values.
Step 2: Mobile Phase Optimization
-
Action: Prepare a solvent system of Hexane : Ethyl Acetate (70:30, v/v).
-
Causality: Hexane provides the non-polar bulk flow, while Ethyl Acetate acts as the polar modifier. The carbonyl oxygen of Ethyl Acetate competes with the benzamide for silica active sites, preventing excessive tailing and ensuring a compact, quantifiable band.
Step 3: Automated Sample Application
-
Action: Dissolve 5-Bromo-2-isopropoxy-N-isopropylbenzamide in methanol (1 mg/mL). Apply 2 µL as 6 mm bands using an automated TLC sampler.
-
Causality: Band application (rather than manual spot application) minimizes longitudinal diffusion. This results in sharper peaks during densitometric scanning, which is crucial for resolving closely eluting process impurities like unreacted 5-bromo-2-isopropoxybenzoic acid[1].
Step 4: Chamber Saturation & Development
-
Action: Line a twin-trough chamber with filter paper and add 15 mL of the mobile phase. Allow 20 minutes for vapor saturation. Develop the plate to a migration distance of 80 mm.
-
Causality: Chamber saturation prevents the evaporation of the volatile Hexane from the plate surface during development. This eliminates the "edge effect" and ensures the solvent front migrates uniformly, maintaining constant Rf values across the entire plate.
Step 5: Densitometric Detection
-
Action: Dry the plate with cold air. Scan the plate using a TLC scanner at 254 nm in absorbance mode.
-
Causality: The aromatic ring of the benzamide quenches the fluorescence of the F254 indicator embedded in the silica. The compound appears as a dark band against a bright green background. Densitometry converts this quenching into a quantitative chromatogram (peak area) for purity calculation.
Caption: ICH Q2(R1) Validation Parameters Applied to HPTLC Methods.
Aligning with ICH Q2(R1)/Q2(R2) Guidelines
To objectively validate the purity of 5-Bromo-2-isopropoxy-N-isopropylbenzamide, the HPTLC method must be validated against International Council for Harmonisation (ICH) standards[3],[4].
-
Specificity: The method must unequivocally assess the analyte in the presence of expected impurities[3]. For this compound, potential impurities include the unreacted starting material (e.g., 5-bromo-2-isopropoxybenzoic acid) and debrominated by-products. The chosen mobile phase typically yields an Rf of ~0.45 for the target amide, while the more polar carboxylic acid remains tightly bound near the baseline (Rf ~0.10).
-
Limit of Detection (LOD) & Quantitation (LOQ): According to ICH guidelines, the identification of impurities below the 0.1% level is generally not required unless they are unusually toxic[5]. HPTLC easily achieves an LOD of 50 ng, which is more than sufficient to detect impurities at the 0.1% threshold when applying a high-concentration sample track (e.g., 50 µ g/band ).
-
Precision: Precision must be evaluated through repeatability and intermediate precision[6]. By applying the sample in hexaplicate and scanning densitometrically, a Relative Standard Deviation (RSD) of ≤ 2% for the peak area confirms the method's quantitative reliability[4].
Conclusion
While HPLC remains the dominant force in final pharmaceutical analysis, HPTLC provides an elegant, high-throughput, and visually verifiable method for validating the purity of intermediates like 5-Bromo-2-isopropoxy-N-isopropylbenzamide. By understanding the chemical causality behind chromatographic behavior and adhering to ICH validation frameworks, researchers can establish highly trustworthy purity profiles at a fraction of the time and cost.
References
-
Thin-layer chromatography in testing the purity of pharmaceuticals | ResearchGate | 2
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) | ICH.org | 3
-
Advancements in Thin Layer Chromatography | Pharma Focus Asia | 1
-
Review on ICH Guideline in Impurity Profiling | IJCRT.org |5
-
ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma |4
-
Performance Characteristic: Validation of Analytical Procedures as per ICH | YouTube | 6
Sources
Benchmarking Synthesis Yields: A Comparative Guide to Benzamide Formation
Topic: Benchmarking synthesis yields against literature standards for benzamides Content Type: Publish Comparison Guide
Executive Summary
The benzamide pharmacophore is ubiquitous in medicinal chemistry, serving as a structural backbone for antipsychotics (e.g., Sulpiride), antiemetics, and histone deacetylase (HDAC) inhibitors.[1] While the amide bond is chemically stable, its formation is often the bottleneck in high-throughput library generation due to variable yields and purification burdens.
This guide benchmarks three distinct synthetic methodologies against literature standards: the classical Schotten-Baumann acylation, the modern T3P® (Propylphosphonic Anhydride) coupling, and the sustainable Boric Acid-Catalyzed direct amidation. We evaluate these methods not just on isolated yield, but on "Process Efficiency"—a metric combining yield, purity, and waste generation (E-factor).
The Methodological Landscape
To achieve reproducible high yields (>90%), researchers must move beyond "standard" EDC/HOBt protocols, which often suffer from urea byproduct contamination and variable yields (70-85%).
Method A: The High-Performance Benchmark (T3P® Coupling)
Mechanism: Propylphosphonic anhydride (T3P) acts as a cyclic anhydride coupling agent. It activates the carboxylic acid to form a mixed anhydride, which is then attacked by the amine.
-
Why it wins: The byproducts are water-soluble (propylphosphonic acid), allowing for a simple extractive workup without chromatography.[2] It shows remarkably low epimerization rates compared to HATU or EDC.
-
Target Yield: 90–98%
Method B: The Classical Standard (Schotten-Baumann)
Mechanism: Nucleophilic acyl substitution of an acid chloride with an amine in a biphasic system (DCM/Water) using an inorganic base (NaOH/Na2CO3).
-
Why it persists: It is kinetically rapid and works well for sterically unhindered, non-sensitive substrates.
-
Hidden Costs: Requires pre-formation of acid chlorides (using SOCl2 or (COCl)2), generating HCl and SO2. Hydrolysis of the acid chloride often caps yields at 80-85%.
-
Target Yield: 80–92%
Method C: The Green Challenger (Boric Acid Catalysis)
Mechanism: Boric acid forms a temporary "acyloxyboron" intermediate that activates the carboxylic acid, facilitating amine attack with water as the only byproduct.
-
Why it’s relevant: Highest atom economy. Ideal for large-scale synthesis of stable intermediates.
-
Limitations: Requires high temperatures (refluxing toluene/xylene) and long reaction times.
-
Target Yield: 80–89%
Comparative Data Analysis
The following data aggregates performance metrics from recent process chemistry literature (see References) for the synthesis of N-benzylbenzamide derivatives.
| Metric | T3P® Coupling (Method A) | Schotten-Baumann (Method B) | Boric Acid Catalysis (Method C) |
| Typical Isolated Yield | 92% – 98% | 80% – 92% | 81% – 89% |
| Reaction Time | 1 – 3 Hours | 0.5 – 2 Hours | 8 – 24 Hours |
| Purity (Pre-Column) | >95% | 85% – 90% | >90% |
| Atom Economy | Moderate | Poor (HCl/SO2 waste) | Excellent (Water byproduct) |
| Thermal Requirement | 0°C to RT | 0°C to RT | Reflux (>110°C) |
| Purification Load | Low (Extraction only) | Medium (Recrystallization) | Medium (Dean-Stark/Extraction) |
Decision Logic & Workflow
Selecting the correct method is a function of substrate sensitivity and scale. The following logic flow illustrates the decision matrix used by process chemists.
Figure 1: Strategic selection of benzamide synthesis routes based on substrate properties and scale.
Detailed Experimental Protocols
Protocol A: High-Yield T3P® Synthesis
Best for: Complex drug intermediates, chiral centers, and library synthesis.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P® (50% w/w in EtOAc/DMF) (1.5 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DCM (5-10 volumes)
Procedure:
-
Dissolution: Charge the carboxylic acid and amine into a reaction vessel with EtOAc.
-
Base Addition: Add DIPEA and cool the mixture to 0°C.
-
Activation: Dropwise add the T3P solution over 10 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC/LCMS.
-
Workup (The "Magic" Step):
-
Add water (equal volume).
-
Separate layers.
-
Wash organic layer with 1M NaOH (removes unreacted acid/T3P byproducts).
-
Wash organic layer with 1M HCl (removes unreacted amine).
-
Dry over MgSO4 and concentrate.
-
-
Result: Typically yields a white solid requiring no further purification.
Protocol B: Green Boric Acid Catalysis
Best for: Large-scale synthesis of simple, stable benzamides.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0 equiv)
-
Boric Acid (10 mol%)
-
Solvent: Toluene or Xylene
Procedure:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Reflux: Heat to reflux (approx. 110°C for toluene). Water will collect in the trap.
-
Duration: Reflux for 8–12 hours until water evolution ceases.
-
Workup:
-
Cool to 60°C.
-
If product precipitates, filter directly.
-
If soluble, wash with warm water to remove boric acid.
-
Crystallize from ethanol/water.
-
Mechanistic Insight: The T3P Activation Cycle
Understanding why T3P outperforms EDC is crucial for troubleshooting. T3P forms a cyclic anhydride intermediate that is highly reactive toward amines but relatively stable toward racemization pathways (oxazolone formation).
Figure 2: Simplified activation pathway of T3P showing the generation of water-soluble byproducts.[5]
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link]
-
Tang, P. (2012). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses. Retrieved from [Link]
-
Patterson, E. A., et al. (2011). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Preparation of Amides. Organic Process Research & Development. Retrieved from [Link]
- Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft. (Historical Context for Schotten-Baumann).
Sources
- 1. jpsbr.org [jpsbr.org]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
